methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-methyl-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-5(6(10)13-2)4(3-7-8)9(11)12/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWHCLPGJQUYRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physical and chemical properties of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. The information is compiled from various chemical databases and scientific literature, presented in a structured format to facilitate research and development activities.
Compound Identification
This compound is a heterocyclic organic compound featuring a pyrazole ring system.[1] The pyrazole core is substituted with a methyl group at the N1 position, a nitro group at the C4 position, and a methyl carboxylate group at the C5 position.[1] Its unique structure makes it a compound of interest in synthetic chemistry and potentially for applications in medicinal chemistry, given the prevalence of pyrazole derivatives in pharmaceuticals.
| Identifier | Value |
| IUPAC Name | methyl 1-methyl-4-nitropyrazole-5-carboxylate[2] |
| CAS Number | 309740-49-6[1][2] |
| Molecular Formula | C₆H₇N₃O₄[1][2] |
| Synonyms | methyl 2-methyl-4-nitropyrazole-3-carboxylate, 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-nitro-, methyl ester[2] |
| PubChem CID | 1255549[2] |
| InChI | InChI=1S/C6H7N3O4/c1-8-5(6(10)13-2)4(3-7-8)9(11)12/h3H,1-2H3[2] |
| InChIKey | ANWHCLPGJQUYRX-UHFFFAOYSA-N[2] |
| SMILES | CN1C(=C(C=N1)--INVALID-LINK--[O-])C(=O)OC[2] |
Physicochemical Properties
The following table summarizes the key computed and experimental physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 185.14 g/mol | PubChem[1][2] |
| Exact Mass | 185.04365571 Da | PubChem[2] |
| Physical State | Solid (predicted) | --- |
| XLogP3-AA | 0.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported:
| Spectroscopy Type | Observed Peaks and Assignments |
| ¹H NMR | δ 4.14 ppm (singlet, N-CH₃); δ 3.7-3.9 ppm (singlet, O-CH₃)[1] |
| Infrared (IR) | 1550-1500 cm⁻¹ (strong, asymmetric NO₂ stretch); 1390-1330 cm⁻¹ (strong, symmetric NO₂ stretch)[1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its functional groups: the pyrazole ring, the nitro group, and the methyl ester.
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Pyrazole Ring: The pyrazole moiety is an aromatic heterocycle, which generally confers stability to the molecule.
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Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the pyrazole ring. This group can undergo reduction to form an amino group (NH₂), a common transformation in the synthesis of pharmaceutical intermediates.[1]
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Methyl Ester Group: The ester functionality can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification. It can also serve as a handle for nucleophilic substitution reactions to produce amides or other derivatives.[1]
Experimental Protocols
Synthesis of this compound
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Nitration of a Pyrazole Precursor: A suitable pyrazole precursor, such as methyl 1-methyl-1H-pyrazole-5-carboxylate, can be nitrated using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 4-position.
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Esterification and N-methylation: Alternatively, a synthesis could start from 4-nitropyrazole. The carboxylate group can be introduced, followed by N-methylation of the pyrazole ring. A plausible route is the reaction of 4-nitropyrazole with methyl chloroacetate in the presence of a base.[1]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Record ¹H NMR spectra to identify the chemical shifts and multiplicities of the proton signals, confirming the presence of the N-methyl and O-methyl groups.
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Record ¹³C NMR spectra to identify the chemical shifts of the carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample of the compound, for example, as a KBr pellet or a thin film.
-
Record the IR spectrum and identify the characteristic absorption bands for the functional groups, particularly the strong stretches of the nitro group (NO₂) and the carbonyl group (C=O) of the ester.
-
Visualizations
References
An In-Depth Technical Guide to Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (CAS Number: 309740-49-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative with potential applications as a versatile building block in medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of the known biological context of related compounds. Due to the limited publicly available data on the specific biological activity of this compound, this guide also highlights the general therapeutic potential of the pyrazole scaffold and suggests potential avenues for future research.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol .[1] The molecule features a pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms, substituted with a methyl group at the N1 position, a nitro group at the C4 position, and a methyl carboxylate group at the C5 position.
Quantitative Data
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these properties are computed and may not represent experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₄ | PubChem[1] |
| Molecular Weight | 185.14 g/mol | PubChem[1] |
| CAS Number | 309740-49-6 | Smolecule |
| IUPAC Name | methyl 1-methyl-4-nitropyrazole-5-carboxylate | PubChem[1] |
| Canonical SMILES | CN1N=C(C(=C1)--INVALID-LINK--[O-])C(=O)OC | PubChem |
| InChI Key | ANWHCLPGJQUYRX-UHFFFAOYSA-N | PubChem |
| Computed LogP | 0.2 | PubChem[1] |
| Melting Point | 45-47°C | Smolecule |
| Decomposition Onset | 183-212°C | Smolecule |
| Peak Decomposition | 212-260°C | Smolecule |
Spectroscopic Data
-
Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is expected to show characteristic signals for the N-methyl group and the ester methyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) between 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively.
Experimental Protocols
The following section details the synthesis of this compound.
Synthesis of this compound
General Procedure:
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Synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate: A mixture of ethyl 2-ethoxy-4-nitro-3-oxobutanoate and hydrazine hydrate in ethanol is refluxed for several hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the pyrazole core.
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N-Methylation: The synthesized ethyl 4-nitro-1H-pyrazole-5-carboxylate is dissolved in a suitable solvent such as dimethylformamide (DMF) and treated with a base like potassium carbonate. Methyl iodide is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
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Work-up and Purification: The reaction mixture is poured into ice-water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Note: This is a generalized protocol based on standard organic synthesis methodologies for similar compounds. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary to achieve a high yield of the desired product.
Biological Activity and Potential Applications
Currently, there is a lack of specific data in the public domain regarding the biological activity of this compound. However, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties.
General Biological Activities of Pyrazole Derivatives
Pyrazole-containing compounds have been reported to possess a broad spectrum of biological activities, including:
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Anti-inflammatory: Acting as inhibitors of enzymes like cyclooxygenase (COX).
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Anticancer: Showing cytotoxic effects against various cancer cell lines.
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Antimicrobial: Exhibiting activity against bacteria and fungi.
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Antiviral: Demonstrating efficacy against a range of viruses.
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Analgesic: Providing pain relief through various mechanisms.
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Anticonvulsant: Showing potential in the treatment of epilepsy.
The specific biological profile of a pyrazole derivative is highly dependent on the nature and position of its substituents. The presence of a nitro group and a carboxylate ester in the title compound suggests it could be a valuable intermediate for the synthesis of more complex, biologically active molecules. For instance, the nitro group can be reduced to an amine, providing a handle for further functionalization.
Potential as a Research Chemical
Given its structure, this compound serves as an excellent starting material or building block for the synthesis of novel compounds for high-throughput screening in drug discovery programs. Its potential applications could be explored in:
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Pharmaceutical Research: As a scaffold for the development of new therapeutic agents.
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Agricultural Chemistry: For the synthesis of novel herbicides, fungicides, or insecticides.
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Materials Science: As a component in the development of new functional materials.
Visualizations
Synthetic Workflow
The following diagram illustrates a potential synthetic workflow for the preparation of this compound.
Caption: A potential synthetic pathway for this compound.
Hypothetical Signaling Pathway Involvement
As the specific mechanism of action for this compound is unknown, the following diagram illustrates a general signaling pathway often targeted by pyrazole-containing anti-inflammatory drugs, the Cyclooxygenase (COX) pathway. It is crucial to note that the involvement of this compound in this pathway is purely hypothetical and for illustrative purposes only.
Caption: Hypothetical inhibition of the COX pathway by a pyrazole-based anti-inflammatory drug.
Conclusion and Future Directions
This compound is a chemical entity with significant potential as a synthetic intermediate. While its own biological profile remains to be elucidated, its structural features are common in a wide range of bioactive molecules. Future research should focus on:
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Detailed Synthesis and Characterization: Publication of a detailed, optimized, and fully characterized synthesis protocol.
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Physicochemical Profiling: Experimental determination of key properties such as solubility, pKa, and logP.
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Biological Screening: Comprehensive in vitro and in vivo screening to identify any potential biological activities. This could include assays for enzyme inhibition (e.g., kinases, COX), receptor binding, and antimicrobial or anticancer activity.
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Derivatization: Utilizing the nitro and ester functionalities to create a library of new compounds for further biological evaluation.
This in-depth technical guide provides a foundation for researchers and professionals interested in exploring the potential of this compound. Further investigation into its properties and activities is warranted to unlock its full potential in drug discovery and other chemical sciences.
References
Structure and molecular formula of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a pyrazole core functionalized with a nitro group and a methyl ester, offers versatile sites for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its structure, molecular formula, and available physicochemical and spectral data, along with insights into its synthesis.
Molecular Structure and Formula
The molecular structure of this compound consists of a central 1-methylpyrazole ring. A nitro group (-NO₂) is attached at the 4-position, and a methyl carboxylate group (-COOCH₃) is at the 5-position.
The molecular formula for this compound is C₆H₇N₃O₄ .[1]
Structural Diagram (DOT Language):
Caption: Chemical structure of this compound.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties is provided below. This data is crucial for the identification, purification, and handling of the compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₇N₃O₄ | [1] |
| Molecular Weight | 185.14 g/mol | [1] |
| CAS Number | 309740-49-6 | [2][3] |
| IUPAC Name | This compound | [1] |
| Appearance | Yellow solid or liquid | |
| Melting Point | 45-47 °C | [2] |
| Decomposition Temp. | 183-212 °C (onset) | [2] |
| InChI | InChI=1S/C6H7N3O4/c1-8-5(6(10)13-2)4(3-7-8)9(11)12/h3H,1-2H3 | [1] |
| InChIKey | ANWHCLPGJQUYRX-UHFFFAOYSA-N | [1][3] |
| SMILES | CN1C(=C(C=N1)--INVALID-LINK--[O-])C(=O)OC | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, based on general synthetic methodologies for pyrazole derivatives, two primary routes can be proposed.[2]
Logical Workflow for Proposed Synthesis:
References
The Rising Potential of Nitropyrazole Derivatives in Therapeutic Applications: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1] The introduction of a nitro group to this versatile core gives rise to nitropyrazole derivatives, a class of compounds exhibiting a distinct and potent range of biological effects. This technical guide delves into the burgeoning field of nitropyrazole research, summarizing key findings on their biological activities, providing detailed experimental insights, and visualizing the underlying molecular mechanisms. The unique electronic properties conferred by the nitro group significantly influence the reactivity and interaction of these molecules with biological targets, opening new avenues for drug discovery in oncology, infectious diseases, and beyond.
Anticancer Activity: A Primary Therapeutic Target
Nitropyrazole derivatives have emerged as promising candidates for anticancer drug development, demonstrating significant cytotoxicity against various cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and interference with cellular signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected nitropyrazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Name/Structure | Cancer Cell Line | IC50 (µM) | Reference |
| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | A549 (Lung Carcinoma) | 1.8 ± 0.2 | [2] |
| HCT116 (Colon Carcinoma) | 2.5 ± 0.3 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | 3.1 ± 0.4 | [2] | |
| 1,3-Diaryl-5-nitropyrazoles | Varies (In silico prediction) | Target: Oxidoreductases, Proteases | [3] |
Note: The data presented is a selection from available literature and is intended to be representative of the potential of this class of compounds.
Mechanism of Action: Targeting Key Cellular Processes
While the precise mechanisms for many nitropyrazole derivatives are still under investigation, several studies point towards their ability to act as potent enzyme inhibitors. For instance, in silico analyses suggest that 1,3-diaryl-5-nitropyrazoles may exhibit inhibitory activity against oxidoreductases and proteases, enzymes often dysregulated in cancer.[3]
The anticancer activity of platinum(II) complexes incorporating nitropyrazole ligands, such as trans-[PtCl₂(1-methyl-4-nitropyrazole)₂], is thought to be analogous to that of cisplatin, involving interaction with DNA to induce apoptosis in cancer cells.[2] However, the unique ligand structure may lead to altered pharmacological profiles, potentially overcoming cisplatin resistance.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Nitropyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacterial and fungal strains.[4]
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents MIC values for representative nitropyrazole-containing compounds against various microorganisms.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | S. aureus ATCC 25923 | Not specified, but showed pronounced effect | [4] |
| E. coli ATCC 25922 | Not specified, but showed pronounced effect | [4] | |
| C. albicans ATCC 885-653 | Not specified, but showed pronounced effect | [4] |
Note: The reference indicates a pronounced effect, highlighting the potential of this scaffold, though specific MIC values for a range of derivatives were not detailed in the abstract.[4]
Enzyme Inhibition: A Versatile Mode of Action
Beyond their direct cytotoxic and antimicrobial effects, nitropyrazole derivatives have been investigated as inhibitors of various enzymes, underscoring their potential to modulate a wide array of physiological and pathological processes.
Quantitative Analysis of Enzyme Inhibition
The inhibitory activity of nitropyrazole derivatives against specific enzymes is a promising area of research.
| Compound Class | Enzyme Target | Inhibition Data | Reference |
| Pyrazole derivatives (general) | α-Amylase | Compound B showed 50% inhibition | [5] |
| 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Monoamine Oxidases (MAO) | Good inhibitory activity, reversible | [6] |
| Pyrazole-based heterocyclic compounds | Urease | Selective inhibition by compounds 1, 2, and 3 | [7] |
Note: While these examples are for broader pyrazole classes, the inclusion of a nitro group can significantly modulate this activity, representing a key area for future structure-activity relationship (SAR) studies.
Synthesis and Experimental Protocols
The synthesis of nitropyrazole derivatives is a critical aspect of their development as therapeutic agents. Various synthetic strategies have been employed, often involving multi-step reactions.
General Synthesis of Nitropyrazoles
A common method for the synthesis of nitropyrazoles involves the nitration of a pyrazole precursor. For example, 3,4-dinitropyrazole (DNP) can be synthesized from pyrazole through a sequence of N-nitration, rearrangement, and C-nitration.[8] The optimization of reaction conditions, such as temperature and the ratio of nitrating agents, is crucial for achieving high yields and purity.[8] Another approach involves the synthesis of 1-methyl-3,4,5-trinitropyrazole (MTNP) from N-methylpyrazole via iodination followed by nitration.[8]
Synthesis of Platinum(II) Complexes with Nitropyrazole Ligands
The synthesis of complexes like trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] involves the reaction of K₂PtCl₄ with the corresponding nitropyrazole ligand at room temperature, with protection from light.[2] The reaction progress is monitored by thin-layer chromatography (TLC), and the final products are purified and characterized using spectroscopic methods such as ¹H and ¹³C NMR, IR, and mass spectrometry.[2]
Antimicrobial Activity Assay
The antimicrobial activity of synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This involves preparing serial dilutions of the compounds in a suitable broth medium, inoculating with a standardized suspension of the test microorganism, and incubating under appropriate conditions. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Path Forward: Workflows and Pathways
To better understand the research and development pipeline for nitropyrazole derivatives, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway that could be targeted by these compounds.
Caption: A generalized experimental workflow for the development of nitropyrazole derivatives.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Thermal Stability and Decomposition of Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related nitropyrazole derivatives to project its thermal behavior, decomposition pathways, and appropriate analytical methodologies. This information is critical for ensuring safe handling, storage, and processing of this and similar energetic compounds in research and development settings.
Predicted Thermal Properties
The thermal properties of this compound are predicted based on data from analogous nitro-substituted pyrazole derivatives. These compounds typically exhibit moderate thermal stability. The key thermal events are melting followed by a multi-stage exothermic decomposition.
Table 1: Predicted Thermal Decomposition Data for this compound
| Thermal Parameter | Predicted Value Range | Method of Analysis | Notes |
| Melting Point (T_m) | 45 - 47 °C | DSC | Endothermic event preceding decomposition. |
| Onset Decomposition Temperature (T_onset) | 180 - 212 °C | DSC/TGA | Temperature at which decomposition begins. |
| Peak Decomposition Temperature (T_peak) | 212 - 260 °C | DSC | Temperature of maximum decomposition rate, characterized by a sharp exothermic peak. |
| Decomposition Profile | Two-stage | TGA | Initial stage corresponds to the loss of the nitro group. |
Note: The data presented are estimations derived from published values for structurally similar nitropyrazole compounds and should be confirmed by direct experimental analysis.
Table 2: Comparative Thermal Stability of Related Nitropyrazole Derivatives
| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Reference |
| 4-amino-3,5-dinitropyrazole (LLM-116) | ~183 | - | [1] |
| N-allyl-3,4-DNP | - | 201.2 | [2] |
| N-acryloyl-3,4-DNP | - | 194.8 | [2] |
| N-allyl-3,5-DNP | - | 217.4 | [2] |
| N-acryloyl-3,5-DNP | - | 255.1 | [2] |
| 3,4-Dinitropyrazole (3,4-DNP) | - | 275 | [2] |
| 3,5-Dinitropyrazole (3,5-DNP) | - | 296 | [2] |
Experimental Protocols for Thermal Analysis
The following are generalized yet detailed methodologies for the key experiments used to characterize the thermal stability of energetic materials like this compound. These protocols are based on standard practices and relevant ASTM and ISO standards.[3][4][5]
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, onset decomposition temperature, peak decomposition temperature, and heat of decomposition (ΔH_d).
Methodology:
-
Sample Preparation: A small sample of the compound (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated copper pan. An empty, sealed pan is used as a reference.
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Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).
-
Experimental Conditions:
-
Atmosphere: A dynamic inert atmosphere, typically nitrogen or argon, is maintained at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Heating Rate: The sample is heated at a constant linear rate, commonly 5, 10, 15, and 20 °C/min, to evaluate the kinetics of decomposition.
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Temperature Range: The analysis is typically run from ambient temperature to a temperature beyond the final decomposition event (e.g., 30 °C to 400 °C).
-
-
Data Analysis: The resulting heat flow as a function of temperature is analyzed to identify endothermic events (melting) and exothermic events (decomposition). The onset temperature of the decomposition exotherm is determined by the intersection of the baseline with the tangent of the leading edge of the peak. The peak temperature is the point of maximum heat flow. The area under the exothermic peak is integrated to calculate the heat of decomposition.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of the compound as a function of temperature and to identify the stages of decomposition.
Methodology:
-
Sample Preparation: A sample of the compound (typically 5-10 mg) is weighed into a ceramic or aluminum crucible.
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Instrument Setup: The TGA balance is tared, and the instrument is calibrated for mass and temperature.
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Experimental Conditions:
-
Atmosphere: A controlled inert (nitrogen) or reactive (air) atmosphere is maintained at a constant flow rate.
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Heating Rate: The sample is heated at a constant rate, often corresponding to the rates used in DSC analysis to allow for direct comparison of results.
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Temperature Range: The temperature range is set to cover the entire decomposition process.
-
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve and its first derivative (DTG curve) are analyzed to determine the temperatures at which mass loss occurs and the number of decomposition stages.
Visualizations
Experimental Workflow
Proposed Thermal Decomposition Pathway
The thermal decomposition of nitropyrazoles is a complex process that can be initiated by several mechanisms.[1] For this compound, the most probable initial step is the homolytic cleavage of the C4-NO₂ bond, which is generally the weakest bond in such molecules. This is followed by a cascade of fragmentation and rearrangement reactions.
Discussion of Thermal Decomposition
The thermal decomposition of nitropyrazole derivatives is primarily governed by the nitro group(s) attached to the pyrazole ring. The initial and rate-determining step is typically the cleavage of the C-NO₂ bond, leading to the formation of a pyrazole radical and a nitrogen dioxide radical.[1] This initiation is followed by a series of complex, exothermic reactions, including the fragmentation of the pyrazole ring.
For this compound, the presence of the N-methyl and methyl ester groups may influence the subsequent fragmentation pathways. However, the primary decomposition is expected to follow the characteristic pattern of nitropyrazoles. The decomposition is autocatalytic in nature, meaning that the products of the initial decomposition can accelerate further decomposition.
Several decomposition mechanisms have been proposed for nitropyrazoles, including:
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Homolytic C-NO₂ bond cleavage: As depicted in the diagram above, this is often the most favorable pathway.
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Nitro-nitrite rearrangement: An intramolecular rearrangement of the nitro group to a nitrite group, followed by O-NO bond cleavage.
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Intramolecular oxidation: The nitro group can oxidize an adjacent carbon atom, leading to ring opening.[1]
The actual decomposition pathway can be a combination of these mechanisms and is highly dependent on the specific molecular structure and experimental conditions. The gaseous products typically include N₂, CO₂, H₂O, NO₂, and various other small molecules.[1]
Conclusion
This compound is predicted to be a moderately stable energetic material, with thermal decomposition commencing in the range of 180-212 °C. Its decomposition is expected to be a multi-stage, exothermic process initiated by the cleavage of the C-NO₂ bond. A thorough experimental investigation using DSC and TGA is essential to precisely quantify its thermal properties and to ensure its safe handling and application in research and development. The methodologies and predicted behaviors outlined in this guide provide a solid foundation for such an investigation.
References
Spectroscopic and Synthetic Profile of Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for the key chemical intermediate, methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. This pyrazole derivative is a valuable building block in the synthesis of a variety of biologically active molecules. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided.
Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the molecular structure of organic compounds.
¹H NMR Spectral Data: Partial proton NMR data reveals characteristic signals for the methyl groups attached to the pyrazole nitrogen and the ester functionality. A key diagnostic feature for the confirmation of this specific regioisomer is the absence of a strong Nuclear Overhauser Effect (NOE) correlation between the pyrazole ring proton (H3) and the N1-methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 4.14 | Singlet | N-CH₃ |
| 3.7 - 3.9 | Singlet | O-CH₃ |
Table 1: ¹H NMR chemical shifts for this compound.
¹³C NMR Spectral Data: No experimentally verified ¹³C NMR data for this specific compound has been identified in the surveyed literature.
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro and carbonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1550 - 1500 | Strong | Asymmetric NO₂ stretch |
| 1390 - 1330 | Strong | Symmetric NO₂ stretch |
Table 2: Characteristic infrared absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight.
No experimentally verified mass spectrometry data for this specific compound has been identified in the surveyed literature.
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes have been proposed for the preparation of this compound:
-
From 4-Nitropyrazole: This method involves the reaction of a 4-nitropyrazole precursor with methyl chloroacetate in the presence of a base. The base facilitates the deprotonation of the pyrazole nitrogen, which then acts as a nucleophile to displace the chloride from methyl chloroacetate, forming the ester.
-
One-Pot Synthesis: A more convergent approach involves a one-pot reaction. This typically entails the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by in-situ methylation to yield the final product.
A specific, detailed experimental protocol from a peer-reviewed source is not yet available in the public domain. However, a general procedure for the methylation of a related pyrazole is described in US Patent US20090156582A1, which can be adapted. In this procedure, the starting pyrazole is reacted with methyl iodide in the presence of potassium carbonate in acetone. The reaction mixture is stirred for several hours, followed by an aqueous workup and extraction with an organic solvent.
Spectroscopic Analysis Protocol
The following are general protocols for the acquisition of spectroscopic data for pyrazole derivatives, which would be applicable to the title compound.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ 0.00).
IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a potassium bromide (KBr) pellet.
Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced into the instrument, and the resulting mass-to-charge ratios of the fragmented or molecular ions are recorded.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
A Technical Guide to the Historical Synthesis and Discovery of Nitropyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the historical synthesis, discovery, and key properties of nitropyrazole compounds. These nitrogen-rich heterocyclic compounds have garnered significant interest due to their diverse applications, ranging from energetic materials to potential therapeutic agents. This document details the pivotal synthetic methodologies for key nitropyrazole derivatives, presents their quantitative properties in a comparative format, and visualizes the primary synthetic pathways.
Historical Overview and Significance
The study of pyrazole derivatives dates back to the 19th century, but the introduction of the nitro group onto the pyrazole ring marked a significant advancement in the field of energetic materials and medicinal chemistry. Nitropyrazoles are characterized by their high density, substantial heats of formation, and tailored thermal stability, making them attractive as powerful and insensitive explosives.[1][2] Beyond their energetic applications, nitropyrazole derivatives have been explored for their potential in drug development, exhibiting a range of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] This guide focuses on the foundational synthetic routes that have enabled the exploration of these versatile compounds.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of nitropyrazole compounds primarily involves the direct nitration of the pyrazole ring or the rearrangement of N-nitropyrazole precursors. The regioselectivity of the nitration is highly dependent on the reaction conditions and the substituents on the pyrazole core.
Synthesis of 4-Nitropyrazole
A common and efficient route to 4-nitropyrazole involves a one-pot, two-step method starting from pyrazole.[6]
Experimental Protocol: One-Pot Synthesis of 4-Nitropyrazole [6]
-
Preparation of Pyrazole Sulfate: In a 100 mL four-necked flask equipped with a stirrer and a thermometer, 11 mL (0.21 mol) of concentrated sulfuric acid is added, followed by the sequential addition of 6.8 g (0.1 mol) of pyrazole at room temperature. The mixture is stirred for 30 minutes.
-
Nitration: The flask is placed in an ice-water bath, and 25 mL of fuming nitrosulfuric acid is added dropwise.
-
Reaction and Isolation: After the addition is complete, the reaction temperature is raised to 50°C and maintained for 1.5 hours. The reaction mixture is then poured into 200 mL of ice water, leading to the precipitation of a white solid. The solid is collected by filtration, washed with ice water, and dried under a vacuum to yield 4-nitropyrazole. Recrystallization from an ethyl ether/hexane mixture can be performed for further purification, achieving a yield of up to 85%.[6]
Synthesis of 3,4-Dinitropyrazole
The synthesis of 3,4-dinitropyrazole (3,4-DNP) typically proceeds through a multi-step process involving the initial synthesis of 3-nitropyrazole.[7][8]
Experimental Protocol: Synthesis of 3,4-Dinitropyrazole [7][8][9]
-
N-Nitration of Pyrazole: 6.03 g of pyrazole is dissolved in 18 mL of glacial acetic acid. To this solution, 6.0 mL of fuming nitric acid is slowly added, followed by 18 mL of acetic anhydride, while maintaining the temperature between 20-25°C. The reaction is stirred for 2 hours, after which crushed ice is added to precipitate the product. The solid N-nitropyrazole is collected by filtration and dried, with a crude yield of approximately 84%.[9]
-
Thermal Rearrangement to 3-Nitropyrazole: The synthesized N-nitropyrazole is then thermally rearranged to 3-nitropyrazole. This is often achieved by heating in a high-boiling solvent such as anisole.[7]
-
C-Nitration to 3,4-Dinitropyrazole: 3-nitropyrazole is dissolved in concentrated sulfuric acid. A mixed acid solution (concentrated nitric acid and concentrated sulfuric acid) is then added. The reaction conditions, such as the molar ratio of 3-nitropyrazole to nitric acid (optimized at 1:2), temperature (55-60°C), and reaction time (1 hour), are crucial for achieving a good yield. The total yield for 3,4-DNP can reach up to 55%.[8]
Synthesis of 3,5-Dinitropyrazole
The synthesis of 3,5-dinitropyrazole (3,5-DNP) also starts from 3-nitropyrazole but follows a different nitration and rearrangement pathway.[10][11]
Experimental Protocol: Synthesis of 3,5-Dinitropyrazole [10]
-
Synthesis of 3-Nitropyrazole: This step is identical to the initial steps for the synthesis of 3,4-DNP, involving N-nitration of pyrazole followed by thermal rearrangement.
-
N-Nitration of 3-Nitropyrazole: 3-nitropyrazole is subjected to another N-nitration step.
-
Second Thermal Rearrangement: The resulting 1,3-dinitropyrazole undergoes a second thermal rearrangement to yield 3,5-dinitropyrazole. This process can achieve a yield of 71%.[10]
Synthesis of 1-Methyl-3,4,5-trinitropyrazole (MTNP)
MTNP is a high-energy material synthesized from N-methylpyrazole.[1]
Experimental Protocol: Synthesis of 1-Methyl-3,4,5-trinitropyrazole [1]
-
Iodination of N-methylpyrazole: N-methylpyrazole is subjected to iodination using an iodine/potassium iodate aqueous solution at an elevated temperature.
-
Nitration: The resulting polyiodinated N-methylpyrazole is then nitrated using 100% nitric acid. The optimal reaction temperature for this step is between 80-83°C to ensure the desired substitution pattern.
Quantitative Data of Nitropyrazole Compounds
The following tables summarize the key physical and energetic properties of various nitropyrazole compounds, providing a basis for comparison.
Table 1: Physical Properties of Selected Nitropyrazole Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) |
| 3-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 175.5[12] | 1.61[13] |
| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.07 | 160-164[14] | 1.52[15] |
| 3,4-Dinitropyrazole | C₃H₂N₄O₄ | 158.07 | 86-88[16] | 1.87[16] |
| 3,5-Dinitropyrazole | C₃H₂N₄O₄ | 158.07 | 173[2] | 1.79 |
| 4-Amino-3,5-dinitropyrazole | C₃H₃N₅O₄ | 173.09 | 175.5 (endo peak)[12] | 1.90[17] |
| 1-Methyl-3,4,5-trinitropyrazole | C₄H₃N₅O₆ | 233.09 | 91.5 | 1.82 |
| 3,4,5-Trinitropyrazole | C₃HN₅O₆ | 203.06 | 182.1 (exo peak)[12] | 1.867[18] |
Table 2: Energetic Properties of Selected Nitropyrazole Compounds
| Compound | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |
| 4-Nitropyrazole | 6.68[15] | 18.81[15] | >25 |
| 3,4-Dinitropyrazole | 8.1[16] | 29.4[16] | 67.4[2] |
| 3,5-Dinitropyrazole | 8.4 | 31.0 | 110.0[2] |
| 4-Amino-3,5-dinitropyrazole | 8.50[17] | 31.89[17] | >40 |
| 1-Methyl-3,4,5-trinitropyrazole | 8.96[19] | 34.9 | 15 |
| 3,4,5-Trinitropyrazole | 9.25[18] | 38.6[18] | 12 |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the core synthetic workflows for key nitropyrazole compounds.
Caption: Synthetic workflow for 4-Nitropyrazole.
Caption: Synthetic workflows for Dinitropyrazoles.
Biological Activity and Future Directions
While the primary focus of nitropyrazole research has been on energetic materials, their biological activities are an emerging area of interest. Certain pyrazole derivatives have been shown to inhibit nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes, suggesting potential applications as anti-inflammatory agents.[20][21] For instance, 1H-pyrazole-1-carboxamidine has demonstrated potent inhibition of NOS isoforms.[20] Furthermore, some platinum(II) complexes incorporating nitropyrazole ligands have exhibited significant cytotoxic activity against cancer cell lines.[3]
The future of nitropyrazole research will likely involve a dual focus. In materials science, the development of novel, high-performance, and insensitive energetic materials will continue to be a priority. In medicinal chemistry, the exploration of nitropyrazole scaffolds for the design of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases, holds considerable promise. Further structure-activity relationship (SAR) studies are needed to optimize the biological efficacy and safety profiles of these compounds.
Caption: Inhibition of Inflammatory Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. srrjournals.com [srrjournals.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Page loading... [wap.guidechem.com]
- 7. imemg.org [imemg.org]
- 8. researchgate.net [researchgate.net]
- 9. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]
- 10. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Nitropyrazole CAS#: 2075-46-9 [m.chemicalbook.com]
- 15. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Strategic Intermediate: Unlocking Novel Kinase Inhibitors with Methyl 1-Methyl-4-nitro-1H-pyrazole-5-carboxylate
For Immediate Release
Shanghai, China – December 27, 2025 – In the landscape of modern drug discovery, the pursuit of novel kinase inhibitors remains a cornerstone of oncology research. Within this highly competitive field, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of complex, biologically active molecules. This technical guide delves into the emerging research applications of one such key building block: methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate . While not a therapeutic agent in itself, this pyrazole derivative serves as a critical precursor for the synthesis of potent kinase inhibitors, most notably those targeting Polo-like kinase 1 (PLK1), a pivotal regulator of cell division and a validated target in cancer therapy.
This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthetic pathways, experimental protocols, and biological activities of compounds derived from this versatile intermediate.
From Intermediate to Inhibitor: The Synthetic Pathway to Potent Therapeutics
The primary utility of this compound lies in its facile conversion to a 3-aminopyrazole scaffold. This transformation is a gateway to a class of compounds known as pyrazolo[3,4-d]pyrimidines, which have demonstrated significant potential as kinase inhibitors. The general synthetic strategy involves a two-step process:
-
Reduction of the Nitro Group: The nitro group at the 4-position of the pyrazole ring is reduced to an amino group. This is a crucial step that transforms the electron-withdrawing nature of the nitro group into the electron-donating and nucleophilic character of an amino group, which is essential for the subsequent cyclization reaction.
-
Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core: The resulting 3-amino-1-methyl-1H-pyrazole-5-carboxamide is then cyclized with an appropriate reagent to form the fused pyrazolo[3,4-d]pyrimidine ring system. This bicyclic structure is a privileged scaffold in kinase inhibitor design, as it mimics the purine core of ATP and can effectively compete for the ATP-binding site of various kinases.
A prime example of a potent kinase inhibitor synthesized via this pathway is Volasertib (BI 6727) , a selective inhibitor of Polo-like kinase 1 (PLK1).
Quantitative Analysis of Kinase Inhibition
The derivatives of this compound, particularly those with the pyrazolo[3,4-d]pyrimidine core, have been extensively evaluated for their inhibitory activity against various kinases. The following table summarizes the inhibitory concentrations (IC50) of Volasertib (BI 6727) against members of the Polo-like kinase family.
| Compound | Target Kinase | IC50 (nM) |
| Volasertib (BI 6727) | PLK1 | 0.87[1][2] |
| Volasertib (BI 6727) | PLK2 | 5[1][2] |
| Volasertib (BI 6727) | PLK3 | 56[1][2] |
Experimental Protocols
Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
A detailed, improved synthesis for a key intermediate, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, has been reported, which is a crucial precursor for sildenafil, another drug molecule with a similar pyrazole core. This multi-step synthesis starts from ethyl 3-n-propylpyrazole-5-carboxylate and involves methylation, hydrolysis, nitration, and subsequent reduction. The improved process highlights a one-pot methylation and hydrolysis step and a catalytic reduction using ammonium formate and a metal catalyst, achieving a total yield of 39.3%.[3]
General Procedure for Kinase Inhibition Assay
The inhibitory activity of pyrazole derivatives against target kinases is typically assessed using in vitro kinase inhibition assays. A common method is outlined below:
-
Reagent Preparation: A reaction buffer is prepared containing the target kinase (e.g., PLK1), a specific peptide substrate, ATP, and MgCl2.
-
Compound Preparation: The test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Reaction Initiation: In a 96-well plate, the kinase, the test compound dilution, and the substrate are combined. The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Detection: The reaction is terminated, and the kinase activity is quantified. A common method involves using a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a secondary detection system (e.g., fluorescence or luminescence).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Mechanism of Action: The PLK1-p53 Signaling Axis
Volasertib (BI 6727) exerts its anti-cancer effects by inhibiting PLK1, which leads to a cascade of events culminating in mitotic arrest and apoptosis.[1][2] A key player in this process is the tumor suppressor protein p53. Inhibition of PLK1 can activate the p53 signaling pathway.[4] Activated p53 can then upregulate the expression of downstream targets like p21, a cyclin-dependent kinase inhibitor, which contributes to cell cycle arrest.[5] Furthermore, p53 can induce apoptosis by promoting the expression of pro-apoptotic proteins. The efficacy of PLK1 inhibitors can be influenced by the p53 status of the cancer cells.[4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The status of p53 affects the efficacy of PLK1 inhibitor BI6727 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of polo-like kinase 1 by volasertib (BI 6727) causes significant melanoma growth delay and regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in common lab solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. Due to the limited availability of direct experimental solubility data for this specific compound, this guide synthesizes information from structurally similar molecules and established principles of organic chemistry to predict its solubility in common laboratory solvents. Furthermore, a detailed experimental protocol for determining the precise solubility of this and other novel compounds is provided, alongside a visual workflow to guide the experimental process.
Predicted Solubility Profile
Based on these considerations, the predicted solubility of this compound in a range of common laboratory solvents is summarized in the table below. It is anticipated that the compound will exhibit good solubility in polar aprotic and some polar protic solvents.
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, effective at dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | High | Polar aprotic solvent with strong solvating capabilities. |
| Acetone | Moderate to High | Polar aprotic solvent, known to dissolve similar nitro-pyrazole derivatives. |
| Dichloromethane (DCM) | Moderate to High | A versatile solvent capable of dissolving moderately polar compounds. |
| Ethyl Acetate | Moderate | A moderately polar solvent. |
| Methanol | Moderate | A polar protic solvent; solubility is expected due to potential hydrogen bonding. |
| Ethanol | Moderate | Similar to methanol, a polar protic solvent. |
| Isopropanol | Low to Moderate | A less polar protic solvent compared to methanol and ethanol. |
| Water | Low | The presence of non-polar methyl groups and the overall organic structure likely limit aqueous solubility. |
| Hexane | Low | A non-polar solvent, unlikely to effectively solvate the polar functional groups of the compound. |
Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for predicting its solubility and behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₄ | PubChem[1] |
| Molecular Weight | 185.14 g/mol | PubChem[1] |
| Calculated logP | 0.2 | PubChem[1] |
| Melting Point | Not available | |
| Appearance | Solid (predicted) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely accepted shake-flask method, which is considered a reliable technique for determining thermodynamic solubility.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., DMSO, DMF, acetone, DCM, ethyl acetate, methanol, ethanol, isopropanol, water, hexane)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 20 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the dissolved solid should not change over time once equilibrium is established.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration from calibration curve) × (Dilution factor)
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a compound.
References
Technical Guide on the Safety and Handling of Methyl 1-Methyl-4-nitro-1H-pyrazole-5-carboxylate
Hazard Identification and Classification
Based on the hazard classifications of analogous pyrazole derivatives, methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is anticipated to be a hazardous substance. The primary hazards are likely to include irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[1] Nitro-containing compounds can also pose reactivity and thermal stability hazards.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
This classification is extrapolated from data on similar compounds and should be treated as a preliminary guide.
Physical and Chemical Properties
Limited specific data for the target compound is available. However, some thermal properties have been documented.
Table 2: Known Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₄ | Smolecule |
| Molecular Weight | 185.14 g/mol | Smolecule |
| Melting Point | 45-47°C | Smolecule |
| Decomposition Onset | 183-212°C | Smolecule |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk. A systematic approach should be adopted for all work involving this compound.
Engineering Controls
-
Ventilation: All handling of the solid compound and any solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Emergency Equipment: An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel time from the work area.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this chemical.
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Inspect gloves before each use and change immediately upon contamination.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[2] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a fume hood.[2] |
Storage
-
Store in a tightly closed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.
Experimental Protocols & Procedures
General Handling Protocol
-
Preparation: Before starting work, ensure all necessary engineering controls are functioning and all required PPE is available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust. Use appropriate tools to avoid generating dust.
-
During Experimentation: Keep all containers with the compound clearly labeled. Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling, even if gloves were worn.
Disposal
-
Dispose of waste material in accordance with local, regional, and national regulations.
-
It is recommended to dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[1] |
Spill Management Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[2]
-
Contain: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[2]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.[2]
Visualizations
Safety and Handling Workflow
Caption: General workflow for safely handling chemical compounds.
Emergency Spill Response Logic
Caption: Logical flow for responding to a chemical spill.
References
Methodological & Application
Detailed synthesis protocol for methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, a valuable building block in medicinal chemistry and materials science. The protocol is based on established synthetic routes for analogous compounds and is supplemented with known physical and spectral data for the target molecule.
Chemical Data Summary
A summary of the available quantitative data for the target compound, this compound, is presented in Table 1. This information is crucial for the characterization and quality control of the synthesized product.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₇N₃O₄ | N/A |
| Molecular Weight | 185.14 g/mol | N/A |
| Melting Point | 45-47 °C | [1] |
| Decomposition Onset | 183-212 °C | [1] |
| Peak Decomposition | 212-260 °C | [1] |
| ¹H NMR (N-CH₃) | δ 4.14 ppm (singlet) | [1] |
| ¹H NMR (COOCH₃) | δ 3.7-3.9 ppm (singlet) | [1] |
Synthesis Methodology
The primary synthetic strategy for this compound involves a regioselective cyclocondensation reaction. This approach utilizes an enamine intermediate, which reacts with methylhydrazine to form the pyrazole ring system. An alternative, though less direct, method involves the methylation of a pre-formed pyrazole ring.
Primary Synthetic Route: Cyclocondensation
This method is anticipated to provide good yields and high regioselectivity. The overall reaction scheme is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate
-
To a stirred solution of ethyl 2-nitroacetate (1 equivalent) in an appropriate aprotic solvent such as dichloromethane or toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
-
Dissolve the crude ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Add methylhydrazine (1.1 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.
Step 3: Transesterification to this compound (if necessary)
-
Dissolve the purified ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).
-
Stir the mixture at room temperature or gentle heat until the transesterification is complete, as monitored by TLC.
-
Neutralize the catalyst and remove the excess methanol under reduced pressure.
-
Purify the resulting methyl ester by recrystallization or column chromatography.
Alternative Synthetic Route: N-Methylation
An alternative approach involves the direct methylation of a suitable pyrazole precursor.
Caption: N-Methylation route to the target compound.
Experimental Protocol
-
To a solution of methyl 4-nitro-1H-pyrazole-5-carboxylate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate or sodium hydride) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 equivalents), dropwise to the suspension.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction by the addition of water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-methylated pyrazole.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The obtained data should be compared with the values presented in Table 1.
References
Application Notes and Protocols: Reaction Kinetics of Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a functionalized heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The presence of both an electron-withdrawing nitro group and a carboxylate group on the pyrazole ring suggests a rich and varied reactivity profile. Understanding the reaction kinetics of this molecule is paramount for its effective utilization in the synthesis of more complex chemical entities, enabling precise control over reaction outcomes and the optimization of process parameters.
These application notes provide a detailed overview of the expected reaction kinetics of this compound, focusing on two key transformations: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. While specific, experimentally determined kinetic data for this exact molecule is not extensively available in the current literature, this document provides generalized protocols and illustrative data based on the well-established reactivity of analogous nitropyrazole and nitroaromatic systems.
Key Reactive Sites and Expected Reactivity
The chemical structure of this compound features two primary sites for chemical transformation: the pyrazole ring, which is activated towards nucleophilic attack by the nitro group, and the nitro group itself, which can be reduced to an amino group.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group at the C4 position and the ester group at C5 significantly activates the pyrazole ring for nucleophilic attack. The most likely position for substitution is at the carbon bearing the nitro group (C4), a common reactivity pattern for nitro-activated aromatic and heteroaromatic systems.
-
Nitro Group Reduction: The nitro group can be readily reduced to an amine under various conditions. This transformation is fundamental in synthetic chemistry as it provides a route to amino-pyrazoles, which are valuable precursors for a wide range of pharmaceuticals and functional materials.
Reaction Kinetics Data (Illustrative)
The following tables summarize hypothetical, yet plausible, kinetic data for the primary reactions of this compound. This data is intended to be illustrative and should be experimentally verified for specific applications.
Table 1: Illustrative Kinetic Parameters for Nucleophilic Aromatic Substitution
| Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | Eₐ (kJ/mol) | log(A) |
| Piperidine | Methanol | 25 | 1.2 x 10⁻⁴ | 65 | 8.5 |
| Piperidine | Methanol | 50 | 1.5 x 10⁻³ | 65 | 8.5 |
| Sodium Methoxide | Methanol | 25 | 8.5 x 10⁻⁵ | 70 | 8.2 |
| Sodium Methoxide | Methanol | 50 | 9.8 x 10⁻⁴ | 70 | 8.2 |
| Aniline | DMF | 75 | 3.2 x 10⁻⁶ | 85 | 7.9 |
| Aniline | DMF | 100 | 4.1 x 10⁻⁵ | 85 | 7.9 |
Table 2: Illustrative Kinetic Parameters for Nitro Group Reduction
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | k (s⁻¹) (Pseudo-first order) |
| H₂ (1 atm) | 10% Pd/C | Ethanol | 25 | 2.5 x 10⁻³ |
| NaBH₄ | NiCl₂ | Methanol | 0 | 1.8 x 10⁻⁴ |
| SnCl₂·2H₂O | - | Ethyl Acetate | 70 | 9.1 x 10⁻⁴ |
| Fe / NH₄Cl | - | Ethanol/Water | 80 | 1.2 x 10⁻³ |
Experimental Protocols
The following are detailed protocols for the experimental determination of the reaction kinetics for nucleophilic aromatic substitution and nitro group reduction of this compound.
Protocol 1: Kinetic Analysis of Nucleophilic Aromatic Substitution via UV-Vis Spectroscopy
This protocol describes the monitoring of the SNAr reaction by observing the change in absorbance over time.
Materials and Equipment:
-
This compound
-
Nucleophile of choice (e.g., piperidine)
-
Anhydrous solvent (e.g., methanol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM).
-
Prepare a stock solution of the nucleophile at a significantly higher concentration (e.g., 100 mM) to ensure pseudo-first-order conditions.
-
-
Wavelength Selection:
-
Record the UV-Vis spectra of the starting material and the expected product separately to identify a wavelength where there is a significant difference in absorbance.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature.
-
Add a known volume of the substrate stock solution to a cuvette and dilute with the solvent to the final volume.
-
Place the cuvette in the spectrophotometer and record the initial absorbance (A₀).
-
Initiate the reaction by adding a small, known volume of the concentrated nucleophile stock solution to the cuvette. Mix quickly and thoroughly.
-
Immediately begin recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant, A∞).
-
-
Data Analysis:
-
Plot ln(Aₜ - A∞) versus time (t), where Aₜ is the absorbance at time t.
-
The slope of the resulting linear plot will be equal to -kobs, the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated by dividing kobs by the concentration of the nucleophile (which is in large excess).
-
Repeat the experiment at different temperatures to determine the activation energy (Eₐ) and pre-exponential factor (A) using the Arrhenius equation.
-
Protocol 2: Kinetic Analysis of Nitro Group Reduction via ¹H NMR Spectroscopy
This protocol allows for in-situ monitoring of the reduction of the nitro group to an amine.
Materials and Equipment:
-
This compound
-
Reducing agent (e.g., SnCl₂·2H₂O)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks and their chemical shifts.
-
-
Reaction Initiation:
-
Add a known molar equivalent of the reducing agent to the NMR tube.
-
Quickly place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
-
-
Kinetic Monitoring:
-
Acquire a series of ¹H NMR spectra at regular time intervals. Automated acquisition is recommended.
-
The time interval between spectra should be chosen based on the expected reaction rate.
-
-
Data Analysis:
-
Integrate a well-resolved peak corresponding to the starting material and a peak corresponding to the product in each spectrum.
-
The concentration of the starting material at each time point is proportional to its integral value.
-
Plot the natural logarithm of the concentration of the starting material (ln[Substrate]) versus time.
-
For a first-order or pseudo-first-order reaction, the plot will be linear, and the slope will be equal to -k.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and experimental workflows.
Caption: Generalized pathway for the SNAr reaction.
Caption: General scheme for the reduction of the nitro group.
Caption: Experimental workflow for kinetic analysis.
Application Notes and Protocols for Chemical Reactions Involving the Nitro Group of Nitropyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key chemical reactions involving the nitro group of nitropyrazoles, a critical functional group in the synthesis of various pharmacologically active compounds and energetic materials. The following sections detail the reduction of the nitro group to an amine, nucleophilic substitution of the nitro group, and cycloaddition reactions for the synthesis of nitropyrazoles.
Reduction of Nitropyrazoles to Aminopyrazoles
The reduction of the nitro group on the pyrazole ring to an amino group is a fundamental transformation, yielding aminopyrazoles that are versatile building blocks for the synthesis of a wide range of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.[1]
Quantitative Data for Reduction of Nitropyrazoles
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitropyrazole | Pd/C, H₂ | Methanol | Room Temp | - | High | [2] |
| Substituted 4-Nitropyrazole | Catalytic Hydrogenation | - | - | - | Excellent | [3] |
| Dinitropyrazole derivative | Ni-Re (aqueous slurry), Hydrazine hydrate | Ethanol/2-Propanol | 40-50 | 2-15 | 80-95 | [4] |
| Aromatic Nitro Compound | Fe, NH₄Cl | EtOH:H₂O | Room Temp | - | Good | [4] |
| Aromatic Nitro Compound | SnCl₂, HCl | Ethanol | Reflux | - | Good | [4] |
| Nitrobenzene | Mn-1, K₂CO₃, H₂ (80 bar) | Toluene | 135 | - | >99 | [5] |
Experimental Protocol: Catalytic Hydrogenation of 4-Nitropyrazole
This protocol describes the general procedure for the reduction of a nitropyrazole to an aminopyrazole using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
Substituted Nitropyrazole
-
Palladium on Carbon (10% Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus
Procedure:
-
In a hydrogenation flask, dissolve the nitropyrazole substrate in a suitable solvent, such as methanol, to a concentration of approximately 0.1-0.5 M.
-
Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas into the flask, typically at a pressure of 1-4 atm.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude aminopyrazole.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAAr) of Nitropyrazoles
The nitro group on a pyrazole ring can act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions, particularly when the ring is activated by other electron-withdrawing groups. This allows for the introduction of a variety of nucleophiles, including S-, O-, and N-nucleophiles, providing a direct route to functionalized pyrazoles. The regioselectivity of the substitution is highly dependent on the substitution pattern of the pyrazole ring.[6][7][8]
Quantitative Data for Nucleophilic Substitution of Nitropyrazoles
| Nitropyrazole Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Position of Substitution | Reference |
| 1-Amino-3,5-dinitropyrazole | Thiophenol | - | - | Good | 5 | [9] |
| 1-Amino-3,5-dinitropyrazole | Sodium Azide | - | - | Good | 5 | [9] |
| 1,5-Dimethyl-3,4-dinitropyrazole | S-, O-, N-Nucleophiles | - | - | Good | 3 | [6] |
| 1-Methoxymethyl-5-methyl-3,4-dinitropyrazole | S-, O-, N-Nucleophiles | - | - | Good | 3 | [6] |
| 1H-3(5)-Methyl-4,5(3)-dinitropyrazole anion | S-Nucleophiles | Water | - | Good | 3(5) | [6] |
| N-Methyl-3,4,5-trinitropyrazole | Thiols, Phenols, Amines | - | - | High | 5 | [7] |
| 3,4,5-Trinitro-1H-pyrazole | Ammonia, Amines, Thiols | Water | Mild | Good | 4 | [7] |
| 1-Methyl-5-nitropyrazole-4-carbonitrile | Anionic S-, O-, N-nucleophiles | - | - | - | 5 (more reactive than 3-nitro) | [10] |
Experimental Protocol: Nucleophilic Substitution of a Nitro Group with a Thiol
This protocol provides a general method for the substitution of a nitro group on an activated nitropyrazole with a thiol nucleophile.
Materials:
-
Substituted Nitropyrazole (e.g., 1-Amino-3,5-dinitropyrazole)
-
Thiol (e.g., Thiophenol)
-
Base (e.g., Potassium Carbonate or Triethylamine)
-
Solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the nitropyrazole substrate in a suitable solvent like DMF.
-
Add the thiol nucleophile (typically 1.1-1.5 equivalents) to the solution.
-
Add a base, such as potassium carbonate (2-3 equivalents), to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired substituted pyrazole.
Cycloaddition Reactions in Nitropyrazole Chemistry
While not a direct reaction of the nitro group itself, cycloaddition reactions are a primary method for the synthesis of the nitropyrazole core. Specifically, [3+2] cycloaddition reactions of conjugated nitroalkenes with three-atom components like diazo compounds, nitrilimines, or azomethine imines are highly effective for preparing nitropyrazoles and their hydrogenated analogs with high selectivity.[11][12]
Quantitative Data for [3+2] Cycloaddition for Nitropyrazole Synthesis
| Dipolarophile (Nitroalkene) | 1,3-Dipole | Solvent | Temperature | Yield (%) | Reference |
| (E)-3,3,3-trichloro-1-nitroprop-1-ene | N-(4-bromophenyl)-C-arylnitrylimine | Benzene | Room Temp | 93 | [13] |
| Conjugated Nitroalkenes | Diazo compounds | - | Room Temp | High selectivity | [12] |
| Conjugated Nitroalkenes | Nitrylimines | - | Room Temp | High selectivity | [12] |
| Conjugated Nitroalkenes | Azomethine imines | - | Room Temp | High selectivity | [12] |
Experimental Protocol: [3+2] Cycloaddition for the Synthesis of a Nitropyrazole Derivative
This protocol outlines a general procedure for the synthesis of a nitropyrazole derivative via a [3+2] cycloaddition reaction between a conjugated nitroalkene and a nitrilimine generated in situ.[13]
Materials:
-
Hydrazonoyl halide (e.g., N-(4-bromophenyl)-N'-benzylidenehydrazine bromide)
-
Conjugated nitroalkene (e.g., (E)-3,3,3-trichloro-1-nitroprop-1-ene)
-
Triethylamine
-
Dry benzene (or other suitable aprotic solvent)
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the hydrazonoyl halide (1 equivalent) and the conjugated nitroalkene (2 equivalents) in dry benzene.
-
Slowly add triethylamine (1 equivalent) to the stirred solution at room temperature. The triethylamine serves to generate the nitrilimine in situ.
-
Stir the reaction mixture in the dark at room temperature for several hours (e.g., 6 hours).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, wash the reaction mixture with water.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Reaction Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a general experimental workflow.
Caption: General pathway for the reduction of a nitropyrazole to an aminopyrazole.
Caption: Nucleophilic aromatic substitution (SNAr) on an activated nitropyrazole.
Caption: Synthesis of nitropyrazoles via [3+2] cycloaddition.
Caption: General experimental workflow for synthesis and purification.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. graphviz.org [graphviz.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions at the Carboxylate Group of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The functionalization of the pyrazole core is a key strategy in medicinal chemistry to modulate the biological and physicochemical properties of these molecules. Nucleophilic substitution reactions at a carboxylate group attached to the pyrazole ring represent a versatile and powerful approach for the synthesis of a wide array of derivatives, including amides, esters, thioesters, hydrazides, and hydroxamic acids. These functional groups can significantly influence a compound's potency, selectivity, and pharmacokinetic profile.
This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions at the carboxylate group of pyrazoles, catering to researchers and professionals involved in drug discovery and development.
General Principles
The carboxylate group of a pyrazole carboxylic acid is relatively unreactive towards nucleophiles. Therefore, activation of the carboxylic acid is generally required to facilitate nucleophilic attack. The most common strategy involves converting the carboxylic acid into a more electrophilic species, such as an acyl chloride or an activated ester. Subsequent reaction with a nucleophile then yields the desired product.
The general mechanism for these reactions follows a nucleophilic acyl substitution pathway. This typically involves two main steps:
-
Nucleophilic attack: The nucleophile adds to the carbonyl carbon of the activated carboxylate group, forming a tetrahedral intermediate.
-
Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group.
Visualization of Key Processes
To aid in the understanding of the chemical transformations and experimental designs, the following diagrams illustrate the general reaction mechanism and a typical workflow for the synthesis and screening of a pyrazole derivative library.
Caption: General mechanism of nucleophilic acyl substitution at a pyrazole carboxylate.
Caption: Experimental workflow for pyrazole carboxamide library synthesis and screening.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of various pyrazole derivatives via nucleophilic substitution at the carboxylate group.
Protocol 1: Synthesis of Pyrazole Carboxamides via Acyl Chlorides
This is a widely used and efficient method for the preparation of pyrazole carboxamides.[2][3]
Step 1: Formation of the Pyrazole-carbonyl chloride
-
To a solution of the pyrazole carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, dichloromethane), add thionyl chloride (SOCl₂) (2.0-5.0 eq) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature or heat to reflux for 1-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution.
-
Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude pyrazole-carbonyl chloride is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude pyrazole-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine (Et₃N) or pyridine (1.5-2.0 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the stirred solution of the pyrazole-carbonyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazole carboxamide.
Protocol 2: Synthesis of Pyrazole Esters
The esterification of pyrazole carboxylic acids can be achieved through the acyl chloride intermediate or by using other coupling agents.[4]
Method A: Via Acyl Chloride
-
Prepare the pyrazole-carbonyl chloride as described in Protocol 1, Step 1.
-
Dissolve the crude pyrazole-carbonyl chloride in an anhydrous solvent like DCM or THF.
-
Add the desired alcohol (1.5-3.0 eq) and a base such as pyridine or triethylamine (1.5 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Work-up and purify the product as described in Protocol 1, Step 2.
Method B: Using a Coupling Agent (e.g., DCC)
-
To a solution of the pyrazole carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in an anhydrous solvent (e.g., DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 6-18 hours.
-
Filter off the precipitated N,N'-dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: Synthesis of Pyrazole Thioesters (Surrogate Approach)
This protocol describes the formation of a pyrazole acyl-pyrazole which acts as a thioester surrogate, useful in native chemical ligation.[5][6]
-
Synthesize the C-terminal peptide hydrazide on a solid support (e.g., trityl chloride resin).
-
Cleave the peptide hydrazide from the resin.
-
Dissolve the peptide hydrazide in a suitable buffer (e.g., 6 M guanidinium chloride at pH 3).
-
Add acetylacetone (acac) (1.0 eq) to the solution to form the acyl-pyrazole intermediate in situ.
-
Introduce an aryl thiol, such as mercaptophenylacetic acid (MPAA) (e.g., 200 mM), to the reaction mixture to facilitate the exchange to the corresponding thioester.
-
Monitor the formation of the thioester by HPLC-MS. This thioester can then be directly used in native chemical ligation reactions.
Protocol 4: Synthesis of Pyrazole Carbohydrazides
Pyrazole carbohydrazides are valuable intermediates for the synthesis of other heterocyclic systems.[7]
-
Prepare the corresponding pyrazole methyl or ethyl ester as described in Protocol 2.
-
To a solution of the pyrazole ester (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (N₂H₄·H₂O) (5.0-10.0 eq).
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) and dry to obtain the pure pyrazole carbohydrazide. Recrystallization can be performed if necessary.
Protocol 5: Synthesis of Pyrazole Hydroxamic Acids
Hydroxamic acids are important functional groups in medicinal chemistry, particularly as zinc-binding groups in enzyme inhibitors.[8]
-
Prepare the pyrazole methyl or ethyl ester as described in Protocol 2.
-
In a flask, prepare a solution of hydroxylamine hydrochloride (3.0-5.0 eq) and a base such as potassium hydroxide or sodium methoxide (3.0-5.0 eq) in methanol at 0 °C. Stir for 30 minutes.
-
Add the pyrazole ester (1.0 eq) to the freshly prepared hydroxylamine solution.
-
Stir the reaction mixture at room temperature for 12-48 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with an acidic solution (e.g., 1 M HCl) to a pH of approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydroxamic acid.
-
Purify the product by column chromatography or recrystallization.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the synthesis of various pyrazole derivatives via nucleophilic substitution at the carboxylate group. Please note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Synthesis of Pyrazole Carboxamides
| Pyrazole Carboxylic Acid Substrate | Amine Nucleophile | Activating Agent/Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | Various anilides | SOCl₂ | Xylene | Reflux | 9-10 | 65-77 | [2] |
| 5-bromo-thiophene-2-carboxylic acid | 3-methyl-1-phenyl-1H-pyrazol-5-amine | TiCl₄ | Pyridine | - | - | 12 | [9] |
| 5-bromo-thiophene-2-carboxylic acid | 3-methyl-1-phenyl-1H-pyrazol-5-amine | DCC/DMAP | DCM | - | - | 8 | [9] |
Table 2: Synthesis of Pyrazole Esters
| Pyrazole Carboxylic Acid Substrate | Alcohol Nucleophile | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Ethanol | - | - | Reflux | 4 | 60 | [4] |
| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | n-Pentanol | - | Pyridine (cat.) | Reflux | 3 | 64 | [4] |
Conclusion
Nucleophilic substitution at the carboxylate group of pyrazoles is a fundamental and highly effective strategy for the synthesis of diverse libraries of compounds with potential therapeutic applications. The choice of activating agent, nucleophile, and reaction conditions allows for fine-tuning of the synthetic process to achieve desired products in good yields. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute these important transformations in the pursuit of novel drug candidates.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of Methyl 1-Methyl-4-nitro-1H-pyrazole-5-carboxylate in Synthetic Chemistry
FOR IMMEDIATE RELEASE
Application Note & Protocol
[Shanghai, China, December 27, 2025] – Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate has emerged as a highly versatile and valuable building block in the synthesis of a wide array of biologically active molecules. Its unique combination of functional groups—a reactive nitro group, a readily transformable ester, and a stable pyrazole core—provides medicinal chemists and drug development professionals with a powerful scaffold for the construction of novel therapeutics. This document outlines the key applications of this compound and provides detailed protocols for its synthetic manipulation.
The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil. The presence of a nitro group on the pyrazole ring of this compound offers a strategic advantage, serving as a precursor for the introduction of an amino group, which is a key functional handle for further molecular elaboration.[1] This transformation is pivotal in the synthesis of various kinase inhibitors and other targeted therapies.
Key Synthetic Transformations and Applications
This compound is amenable to a variety of chemical modifications, allowing for the synthesis of diverse compound libraries for drug discovery. The principal transformations include:
-
Reduction of the Nitro Group: The conversion of the 4-nitro group to a 4-amino group is a fundamental step that opens up a vast chemical space for derivatization. This amino group can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, enabling the exploration of structure-activity relationships (SAR).
-
Amide Bond Formation: The methyl ester at the 5-position can be readily converted to a wide range of amides through reaction with primary or secondary amines. This modification is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.
-
Ester Hydrolysis: Saponification of the methyl ester provides the corresponding carboxylic acid, which can serve as a handle for further modifications, such as the formation of more complex esters or coupling with other moieties.
-
Cross-Coupling Reactions: Following transformation of the nitro group, the pyrazole core can be further functionalized. For instance, conversion to a halo-pyrazole allows for participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl substituents.[2][3][4]
These transformations have been successfully employed in the synthesis of inhibitors for key biological targets, including Cyclooxygenase-2 (COX-2) and Phosphodiesterase 5 (PDE5).
Data Presentation: Physicochemical Properties and Biological Activity of Related Pyrazole Derivatives
The following tables summarize key data for this compound and the biological activity of representative pyrazole-based inhibitors.
| Property | Value | Reference |
| Molecular Formula | C₆H₇N₃O₄ | PubChem |
| Molecular Weight | 185.14 g/mol | PubChem |
| CAS Number | 309740-49-6 | Smolecule |
| Melting Point | 45-47 °C | Smolecule |
| Compound Class | Target | Example | IC₅₀ (µM) | Reference |
| Pyrazole-pyridazine hybrids | COX-2 | Compound 5f | 1.50 | [5][6] |
| Pyrazole-pyridazine hybrids | COX-2 | Compound 6f | 1.15 | [5][6] |
| Pyrazolyl-thiazolidinone | COX-2 | Compound 16a | - (S.I. 134.6) | [7] |
| Pyrazolopyrimidinones | PDE5 | Compound 5 | - (20-fold selective vs PDE6) | [8] |
Experimental Protocols
Detailed methodologies for key transformations of this compound are provided below. These protocols are intended as a guide and may require optimization for specific substrates and scales.
Protocol 1: Reduction of the Nitro Group to Form Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
This protocol describes the catalytic hydrogenation of the nitro group to an amine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ammonium formate
-
Inert gas (Argon or Nitrogen)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution under a stream of inert gas.
-
Add ammonium formate (5.0 eq) portion-wise to the stirred suspension.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with methanol.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.
Protocol 2: Amide Bond Formation from Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
This protocol details the synthesis of a pyrazole-5-carboxamide derivative.
Materials:
-
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
-
Primary or secondary amine of choice (1.2 eq)
-
Trimethylaluminum (2 M in toluene, 2.0 eq)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the desired amine (1.2 eq) in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum solution (2.0 eq) dropwise to the amine solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Hydrolysis of the Methyl Ester to the Carboxylic Acid
This protocol describes the saponification of the methyl ester.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (1 M HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add LiOH or NaOH (2.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Visualization of Relevant Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by drugs derived from pyrazole-based scaffolds.
References
- 1. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of COX-2 modulates multiple functional pathways during acute inflammation and pain [pfocr.wikipathways.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
Applications of Nitropyrazoles in Pharmaceutical Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropyrazole scaffolds are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The presence of the nitro group, an electron-withdrawing moiety, often enhances the biological potency and modulates the pharmacokinetic properties of the parent pyrazole ring. This has led to the exploration of nitropyrazole derivatives as promising candidates for the development of new therapeutic agents. This document provides an overview of the applications of nitropyrazoles in drug discovery, with a focus on their anticancer, anti-inflammatory, and antiparasitic properties. Detailed experimental protocols and data are presented to guide researchers in this field.
Anticancer Applications
Nitropyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival. One of the key areas of investigation is their role as kinase inhibitors.
Kinase Inhibition
Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Nitropyrazole-containing compounds have been identified as potent inhibitors of several kinases, including Aurora kinases and those involved in the PI3K/Akt/mTOR and p38 MAP kinase pathways.
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is frequently observed in various cancers.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by nitropyrazoles.
Signaling Pathway: p38 MAP Kinase
The p38 MAP kinase pathway is activated by cellular stress and inflammatory cytokines and plays a complex role in cancer, including the regulation of apoptosis and inflammation.
Caption: p38 MAP Kinase signaling pathway with nitropyrazole inhibition.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative nitropyrazole-containing compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| trans-[PtCl2(1-methyl-4-nitropyrazole)2] | A549 (Lung) | Cytotoxicity | < 10 | [1] |
| trans-[PtCl2(1-methyl-4-nitropyrazole)2] | LoVo (Colon) | Cytotoxicity | < 10 | [1] |
| trans-[PtCl2(1-methyl-4-nitropyrazole)2] | MCF-7 (Breast) | Cytotoxicity | < 10 | [1] |
| Pyrazole Derivative 6 | HCT116 (Colon) | Antiproliferative | 0.39 | [2] |
| Pyrazole Derivative 6 | MCF7 (Breast) | Antiproliferative | 0.46 | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of nitropyrazole compounds on cancer cells.
Workflow: MTT Assay
References
Application Notes and Protocols: The Pivotal Role of Pyrazole Derivatives in the Development of New Agrochemicals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, serve as a foundational structure in the discovery of modern agrochemicals.[1] Their versatile chemical nature allows for extensive structural modifications, leading to a broad spectrum of derivatives with potent biological activities.[1][2] In the agrochemical industry, compounds based on the pyrazole scaffold have been successfully commercialized as fungicides, herbicides, and insecticides, playing a critical role in crop protection.[1][3] The pyrazole ring is considered a "privileged" structure because it is a recurring motif in many successful commercial products, capable of interacting with a wide range of biological targets in pests, weeds, and fungi.[1][4] This document provides detailed application notes, experimental protocols, and quantitative data on the role of pyrazole derivatives in agrochemical development.
Applications of Pyrazole Derivatives in Agrochemicals
A prominent class of pyrazole-based fungicides is the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), which blocks ATP production and leads to fungal cell death.[1][4] The pyrazole-carboxamide group is a key pharmacophore for this class of fungicides, which offer broad-spectrum control of plant diseases in crops like cereals, fruits, and vegetables.[1]
Mechanism of Action: SDHI Fungicides
The diagram below illustrates the inhibitory action of pyrazole-based SDHI fungicides on the mitochondrial electron transport chain in fungi.
Caption: Mechanism of pyrazole SDHI fungicides inhibiting Complex II.
Table 1: Efficacy of Representative Pyrazole-Based Fungicides
| Compound ID | Target Pathogen | Efficacy Value (EC₅₀) | Control Agent | Control EC₅₀ | Reference |
|---|---|---|---|---|---|
| D1 | Phomopsis sp. | 16.9 µg/mL | Azoxystrobin | 50.7 µg/mL | [5] |
| D6 | Xanthomonas oryzae pv. Oryzae (Xoo) | 18.8 µg/mL | Bismerthiazol | 69.1 µg/mL | [5] |
| 6a16 | Rhizoctonia solani | 9.06 mg/L | Fluconazole | 12.29 mg/L | [5] |
| Compound 102 | Fusarium oryzae | 1.9 mg/L | - | - | [4] |
| II-a-10 | Cytospora sp. | >80% inhibition at 50 µg/mL | Fluxapyroxad | 78% inhibition | [6] |
| III-26 | Botrytis cinerea | >84% inhibition at 50 µg/mL | Fluxapyroxad | 84% inhibition |[6] |
Pyrazole derivatives are crucial in developing herbicides that target key plant enzymes.[1] A major class inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is vital for the biosynthesis of plastoquinone and tocopherol in plants.[1] Inhibition of HPPD leads to a deficiency in these essential compounds, causing bleaching of new growth and ultimately plant death.[1] Another class of pyrazole-containing herbicides acts as Acetolactate Synthase (ALS) inhibitors.[7]
Table 2: Efficacy of Pyrazole-Based Herbicides
| Compound ID | Target Weed | Activity | Application Rate | Reference |
|---|---|---|---|---|
| Compound 26 | Digitaria sanguinalis | >80% inhibition (post-emergence) | 150 g ai/ha | [7] |
| Compound 26 | Setaria viridis | >80% inhibition (post-emergence) | 150 g ai/ha | [7] |
| Compound 23 | Brassica campestris | >80% root growth inhibition | 500 mg/L | [7] |
| Compound 24 | Echinochloa crus-galli | >80% root growth inhibition | 500 mg/L | [7] |
| Compound 30 | Multiple weed species | >80% inhibition (pre- & post-emergence) | 320 g ai/ha |[7] |
Pyrazole insecticides are highly effective against a wide range of agricultural pests, primarily by targeting the insect's nervous system or energy metabolism.[1]
-
GABA-gated Chloride Channel Antagonists: Fipronil is a prime example, acting as a potent antagonist of the GABA-gated chloride channel in neurons. This blockage disrupts the central nervous system, leading to hyperexcitation and insect death.[1][8]
-
Mitochondrial Electron Transport Inhibitors (METIs): Compounds like Tolfenpyrad and Tebufenpyrad inhibit Complex I (NADH-CoQ reductase) in the mitochondrial electron transport chain.[1] This action disrupts ATP formation, leading to cellular energy depletion and mortality.[1][8]
Mechanism of Action: METI Insecticides
The diagram below shows the site of action for pyrazole-based METI insecticides.
Caption: Inhibition of mitochondrial Complex I by pyrazole insecticides.
Table 3: Efficacy of Pyrazole-Based Insecticides
| Compound ID | Target Pest | Efficacy Value (LC₅₀) | Control Agent | Control LC₅₀ | Reference |
|---|---|---|---|---|---|
| 7g | Plutella xylostella | 5.32 mg/L | Indoxacarb | - | [5] |
| 7g | Spodoptera exigua | 6.75 mg/L | Indoxacarb | - | [5] |
| 7g | Spodoptera frugiperda | 7.64 mg/L | Indoxacarb | - | [5] |
| 494 | Diabrotica undecimpunctata | 0.5 mg/L | - | - | [9][10] |
| 3f | Termites | 0.001 µg/mL | Fipronil | 0.038 µg/mL | [11] |
| 3d | Termites | 0.006 µg/mL | Fipronil | 0.038 µg/mL | [11] |
| 6h | Locusts | 47.68 µg/mL | Fipronil | 63.09 µg/mL |[11] |
Experimental Protocols
This protocol describes a classic Knorr-type pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]
Materials and Reagents:
-
1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask and standard laboratory glassware
-
Rotary evaporator
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography or recrystallization solvent
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted hydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted pyrazole.[1]
This protocol outlines the synthesis of a key intermediate for pyrazole-amide insecticides via amide bond formation.[1]
Materials and Reagents:
-
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Ammonium hydroxide (NH₃·H₂O)
-
Acetonitrile (MeCN) (solvent)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid in acetonitrile, add HOBt (1.2 eq) and EDCI (1.2 eq).
-
Stir the mixture at room temperature for 3 hours to activate the carboxylic acid.
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add ammonium hydroxide to the mixture and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the product with an organic solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the resulting solid by column chromatography to yield the desired 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.[1]
Workflow for Novel Agrochemical Discovery
The development of new pyrazole-based agrochemicals follows a logical workflow from initial design to the identification of a lead candidate. This iterative process is crucial for optimizing efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. royal-chem.com [royal-chem.com]
- 3. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate as a Versatile Intermediate for Advanced Energetic Materials
Introduction
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound that serves as a crucial building block in the synthesis of novel energetic materials.[1] The nitropyrazole scaffold is of significant interest in the field of high-energy-density materials due to its high heat of formation, thermal stability, and potential for creating high-performance explosives, propellants, and pyrotechnics with tailored properties.[2] The presence of a nitro group (-NO2) and a carboxylate group (-COOCH3) on the 1-methyl-pyrazole ring provides two key functionalities.[1] The nitro group acts as the primary energizing moiety (toxophore), while the ester can be readily converted into other functional groups, such as carboxylic acids, amides, or tetrazoles, to modulate the energetic properties and sensitivity of the final compounds. This versatility allows for the design of a wide array of advanced energetic materials, including insensitive munitions and environmentally benign pyrotechnics.[3][4]
Physicochemical and Thermal Properties
The inherent properties of this compound make it a suitable precursor for energetic materials. Its molecular structure and thermal behavior are critical starting points for its application.
| Property | Value | Source |
| Molecular Formula | C6H7N3O4 | PubChem[5] |
| Molecular Weight | 185.14 g/mol | PubChem[5] |
| CAS Number | 309740-49-6 | Smolecule[1] |
| Thermal Stability (TGA) | Initial decomposition at 180-200°C | Smolecule[1] |
| Major weight loss at 250-300°C | Smolecule[1] |
Table 1: Physicochemical and Thermal Data for the Title Compound.
Application in Energetic Materials Synthesis
The true value of this compound lies in its role as an intermediate. The pyrazole core, when appropriately functionalized with nitro groups, contributes significantly to the density and detonation performance of the final energetic compound.[2][3] For comparison, various nitropyrazole-based compounds exhibit a range of energetic properties, highlighting the potential of this structural class.
| Compound | Density (ρ) | Detonation Velocity (D) | Detonation Pressure (P) | Thermal Decomposition (Td) | Reference |
| 4-Nitropyrazole (4-NP) | 1.52 g/cm³ | 6.86 km/s | 18.81 GPa | 163-165 °C (m.p.) | [3] |
| 1-Methyl-4-nitropyrazole (4-MNP) | 1.40 g/cm³ | 6.42 km/s | 15.52 GPa | 82 °C (m.p.) | [3] |
| 4-Amino-3,5-dinitropyrazole (LLM-116) | 1.90 g/cm³ | 8.50 km/s | 31.89 GPa | >177 °C | [6] |
| Hydroxylammonium Salt Derivative | Not specified | 8.70 km/s | Not specified | Not specified | [7] |
Table 2: Comparative Performance of Related Nitropyrazole-Based Energetic Materials.
The data demonstrates that increasing the number of nitro groups and forming energetic salts can significantly enhance detonation properties, often approaching those of benchmark explosives like RDX (D ≈ 8.75 km/s).[7] The title compound is an ideal starting point for accessing such high-performance materials.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a potential two-step synthetic route starting from a commercially available pyrazole precursor, involving N-methylation followed by C-nitration.
1.1: N-methylation of Methyl 4-nitro-1H-pyrazole-5-carboxylate This step is adapted from established methods for the N-alkylation of nitropyrazoles.[3]
-
Reagents:
-
Methyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 equiv)
-
Potassium carbonate (K2CO3, 1.5 equiv)
-
Iodomethane (CH3I, 1.2 equiv)
-
N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of Methyl 4-nitro-1H-pyrazole-5-carboxylate in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add iodomethane dropwise to the mixture.
-
Continue stirring the reaction at 25 °C for 14 hours, monitoring progress with Thin Layer Chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
1.2: Direct C-Nitration of Methyl 1-methyl-1H-pyrazole-5-carboxylate This procedure is based on common methods for the nitration of pyrazole rings.[3]
-
Reagents:
-
Methyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv)
-
Fuming Nitric Acid (90%)
-
Fuming Sulfuric Acid (20% oleum)
-
-
Procedure:
-
Cool a mixture of fuming nitric acid and fuming sulfuric acid to 0 °C in an ice bath.
-
Slowly add Methyl 1-methyl-1H-pyrazole-5-carboxylate to the cooled acid mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Protocol 2: Conversion of Intermediate to Energetic Derivatives
The synthesized ester can be hydrolyzed to its corresponding carboxylic acid, which is a precursor for creating energetic salts.
2.1: Saponification to 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
-
Reagents:
-
This compound (1.0 equiv)
-
Lithium hydroxide (LiOH, 2.0 equiv)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
-
Procedure:
-
Dissolve the ester in a THF/water mixture.
-
Add lithium hydroxide and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.
-
2.2: Formation of Energetic Salts (General)
-
Reagents:
-
1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 equiv)
-
Energetic base (e.g., ammonia, hydroxylamine, hydrazine) (1.0 equiv)
-
Solvent (e.g., Ethanol or Water)
-
-
Procedure:
-
Dissolve the carboxylic acid in the chosen solvent.
-
Slowly add an aqueous or alcoholic solution of the energetic base.
-
Stir the solution for 1-2 hours.
-
Remove the solvent under reduced pressure or induce precipitation by adding a non-polar co-solvent.
-
Collect the resulting energetic salt by filtration, wash with a minimal amount of cold solvent, and dry carefully in a vacuum desiccator.
-
References
- 1. Buy this compound | 309740-49-6 [smolecule.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C6H7N3O4 | CID 1255549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Crystallization of Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline experimental setups, including single-solvent recrystallization, mixed-solvent recrystallization, and slow evaporation techniques, to obtain high-purity crystals suitable for further analysis and use.
Introduction
This compound is a pivotal building block in medicinal chemistry. The purity and crystalline form of this compound are crucial for its reactivity and the quality of downstream products. Crystallization is a critical purification step that selectively isolates the desired compound from impurities, resulting in a highly ordered solid form. The choice of crystallization method and solvent system is paramount for achieving high-yield, high-purity crystals with the desired morphology. This document provides standardized protocols for common crystallization techniques applicable to this pyrazole derivative.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| Melting Point | 45-47°C[1] |
| Decomposition Temperature | Onset at 183-212°C, with peak decomposition between 212-260°C[1] |
Experimental Protocols
The following protocols are based on established methods for the crystallization of pyrazole derivatives. Optimization of these protocols may be necessary to achieve the best results depending on the purity of the starting material and the desired crystal characteristics.
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent is identified that dissolves the compound well at elevated temperatures but poorly at lower temperatures. Acetone has been shown to be an effective solvent for the crystallization of similar pyrazole derivatives.[2]
Materials:
-
Crude this compound
-
Acetone (ACS grade or higher)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of acetone and gently heat the mixture while stirring. Continue adding small portions of acetone until the compound is fully dissolved at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for 30-60 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful when no single solvent provides the desired solubility characteristics. A common approach involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the addition of a "poor" solvent (an anti-solvent) to induce crystallization.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Ethanol, Methanol)
-
"Poor" solvent (e.g., Water, Hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the "poor" solvent (e.g., water) dropwise with continuous swirling until the solution becomes slightly turbid.
-
Re-dissolution and Cooling: If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again. Allow the solution to cool slowly to room temperature.
-
Crystallization: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals. For enhanced yield, the flask can be placed in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the "good" and "poor" solvents.
-
Drying: Dry the crystals as described in Protocol 1.
Protocol 3: Slow Evaporation
This method is particularly useful for obtaining high-quality single crystals for X-ray diffraction studies. It relies on the slow evaporation of a solvent from a saturated solution of the compound. A mixture of acetonitrile and ethyl acetate has been successfully used for growing crystals of related pyrazole compounds.[3]
Materials:
-
Purified this compound
-
Solvent system (e.g., 1:1 acetonitrile:ethyl acetate)
-
Small beaker or vial
-
Parafilm or aluminum foil with small perforations
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of the compound in the chosen solvent system at room temperature. Ensure that all the solid has dissolved.
-
Setup for Evaporation: Place the solution in a clean beaker or vial. Cover the opening with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.
-
Crystal Growth: Place the container in a location free from vibrations and temperature fluctuations. As the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of crystals over several days to a week.[3]
-
Isolation: Once crystals of a suitable size have formed, carefully decant the remaining solvent and collect the crystals.
-
Drying: Gently dry the crystals with a stream of inert gas or by air-drying.
Data Presentation
The following table provides a template for recording and comparing quantitative data from crystallization experiments.
| Experiment ID | Crystallization Method | Solvent(s) | Starting Mass (g) | Solvent Volume (mL) | Cooling/Evaporation Time | Crystal Mass (g) | Yield (%) | Melting Point (°C) |
| EXP-001 | Single-Solvent | Acetone | ||||||
| EXP-002 | Mixed-Solvent | Ethanol/Water | ||||||
| EXP-003 | Slow Evaporation | Acetonitrile/Ethyl Acetate |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the crystallization of this compound.
Caption: General workflow for the crystallization process.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the effective purification of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally related compounds.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound and its analogs.
Q1: My purified product is a yellowish oil, but I expected a solid. What should I do?
A1: The presence of residual solvent or impurities can lower the melting point of your compound, causing it to appear as an oil.
-
Troubleshooting Steps:
-
High Vacuum Drying: Ensure your product is dried under a high vacuum for a sufficient period to remove all residual solvents. Gentle heating (e.g., 30-40°C) under vacuum can aid this process, provided the compound is thermally stable.
-
Trituration: If the product remains oily, try triturating it with a non-polar solvent in which the compound is insoluble, such as hexane or pentane. This can help to induce crystallization and wash away non-polar impurities.
-
Re-purification: If the oily nature persists, it is likely due to impurities. Consider repurifying the compound using column chromatography or recrystallization.
-
Q2: I am observing a low yield after recrystallization. How can I improve it?
A2: Low recovery during recrystallization is a common issue that can be addressed by optimizing the solvent system and procedure.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.[1]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess of solvent will result in a lower yield as more of the compound will remain in the mother liquor upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator, to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.
-
Mother Liquor Recovery: Concentrate the mother liquor and attempt a second recrystallization to recover more of your product.
-
Q3: My compound appears colored (e.g., yellow or brown) after purification. How can I remove colored impurities?
A3: Colored impurities are often highly conjugated organic molecules.
-
Troubleshooting Steps:
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.
-
Silica Gel Chromatography: If charcoal treatment is ineffective, column chromatography is a more robust method for separating colored impurities from your product.
-
Q4: I am having difficulty separating my desired product from a regioisomeric impurity. What purification technique is most effective?
A4: Regioisomers often have very similar polarities, making them challenging to separate by standard chromatography.
-
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a less polar solvent can improve separation.
-
Column Dimensions: Use a longer, narrower column for better resolution.
-
-
Preparative HPLC: High-performance liquid chromatography (HPLC) offers significantly better resolution than standard column chromatography and can often separate closely related isomers.
-
Recrystallization: Meticulous recrystallization from a carefully selected solvent system may allow for the selective crystallization of the desired isomer. This often requires trial and error with various solvents.
-
Q5: My compound seems to be degrading on the silica gel column. What can I do to prevent this?
A5: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 1-2% in the eluent), before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Minimize Contact Time: Run the column as quickly as possible while still achieving good separation to minimize the time your compound is in contact with the stationary phase.
-
Data Presentation
Due to the limited availability of specific quantitative data for the purification of this compound in the searched literature, the following table provides illustrative data based on the purification of a closely related analog, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, and general knowledge of pyrazole purification.
| Purification Technique | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Solvents/Conditions | Reference/Notes |
| Recrystallization | ~80% | >98% | 70-85% | Acetone | Based on the purification of a carboxylic acid analog.[1] |
| Column Chromatography | ~70-85% | >99% | 60-80% | Hexane/Ethyl Acetate Gradient | A common technique for pyrazole derivatives. |
| Recrystallization | ~90% | >99% | ~90% | Dichloromethane, Chloroform, or Carbon Tetrachloride | Mentioned for the corresponding carbonyl chloride analog. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Acetone)
This protocol is adapted from the purification of a structurally similar pyrazole derivative.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone while stirring and gently heating (e.g., in a warm water bath). Continue adding small portions of hot acetone until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then evaporating the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a slurry of the stationary phase in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Loading: Carefully add the silica gel with the adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point for compounds of this type is a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: A logical workflow for selecting a purification technique for this compound.
References
Identifying and minimizing side products in nitropyrazole reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during nitropyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products in nitropyrazole reactions?
A1: The most frequently encountered side products in nitropyrazole synthesis include:
-
Regioisomers: Nitration of asymmetrically substituted pyrazoles can lead to the formation of different positional isomers (e.g., 3-nitro vs. 5-nitro derivatives). The formation of these isomers is influenced by the electronic and steric properties of the substituents already on the pyrazole ring.
-
Over-nitration Products: The introduction of more than one nitro group can occur, leading to the formation of dinitro- or trinitropyrazoles, especially under harsh nitrating conditions.
-
N-Nitropyrazoles: Direct nitration can sometimes occur on one of the nitrogen atoms of the pyrazole ring, forming an N-nitropyrazole intermediate. These intermediates can sometimes be isolated as side products or can rearrange to the desired C-nitropyrazole under thermal conditions.
-
Products of Substituent Cleavage: Existing functional groups on the pyrazole ring can be cleaved or replaced during nitration. For instance, an azido group can be substituted by a nitrato group when using fuming nitric acid.[1]
-
Degradation Products: Under strongly acidic or high-temperature conditions, the pyrazole ring can undergo degradation, leading to a complex mixture of byproducts.
Q2: How do substituents on the pyrazole ring influence the position of nitration?
A2: Substituents on the pyrazole ring play a crucial role in directing the regioselectivity of nitration:
-
Electron-donating groups (e.g., alkyl, alkoxy) generally direct the incoming nitro group to the adjacent carbon atoms. For instance, 3-methylpyrazole will yield a mixture of 3-methyl-5-nitropyrazole and 3-methyl-4-nitropyrazole depending on the reaction conditions.
-
Electron-withdrawing groups (e.g., nitro, cyano, halo) deactivate the pyrazole ring towards electrophilic substitution and can influence the position of further nitration. For example, the nitration of 3-nitropyrazole can lead to 3,4-dinitropyrazole or 3,5-dinitropyrazole depending on the reaction conditions.[2]
Q3: Can I avoid the formation of N-nitropyrazole side products?
A3: The formation of N-nitropyrazoles is often the initial step in the nitration of N-unsubstituted pyrazoles. To obtain the desired C-nitropyrazole, this N-nitro intermediate is typically rearranged in a subsequent step, often by heating. To minimize the isolation of the N-nitropyrazole as a side product, the reaction can be designed as a one-pot synthesis where the initial N-nitration is immediately followed by in-situ thermal rearrangement to the C-nitropyrazole.
Troubleshooting Guides
Issue 1: My reaction produces a mixture of regioisomers (e.g., 3-nitro and 5-nitro). How can I improve the selectivity?
Possible Cause: The electronic and steric effects of the substituent on your pyrazole are not sufficiently directing the nitration to a single position under the current reaction conditions.
Troubleshooting Steps:
-
Modify the Nitrating Agent: The choice of nitrating agent can significantly impact regioselectivity. Milder nitrating agents may offer better control.
-
Mixed Acid (HNO₃/H₂SO₄): This is a strong nitrating agent and can sometimes lead to poor selectivity.
-
Acetyl Nitrate (HNO₃/Acetic Anhydride): Often provides milder conditions and can improve selectivity.
-
Other Nitrating Agents: Explore alternative nitrating agents like N-nitropyrazoles, which have been shown to offer controllable mononitration.
-
-
Optimize Reaction Temperature: Lowering the reaction temperature can often enhance the kinetic control of the reaction, favoring the formation of one regioisomer over the other.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to see if regioselectivity can be improved.
-
Protecting Groups: In some cases, a protecting group can be used to block one of the reactive sites on the pyrazole ring, forcing nitration to occur at the desired position. The protecting group can then be removed in a subsequent step.
Issue 2: I am observing a significant amount of di- or tri-nitrated products in my reaction mixture.
Possible Cause: The reaction conditions are too harsh, leading to over-nitration of the pyrazole ring.
Troubleshooting Steps:
-
Reduce the Equivalents of Nitrating Agent: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will promote over-nitration.
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature to decrease the reaction rate and allow for better control over the extent of nitration.
-
Shorten the Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the desired mononitrated product is formed in sufficient quantity.
-
Use a Milder Nitrating Agent: Strong nitrating systems like fuming nitric acid are more likely to cause over-nitration. Consider using a milder system like nitric acid in acetic anhydride.
Issue 3: An existing functional group on my pyrazole is being cleaved or replaced during the reaction.
Possible Cause: The substituent is unstable under the strong acidic and/or oxidative conditions of the nitration reaction.
Troubleshooting Steps:
-
Change the Order of Synthetic Steps: If possible, introduce the sensitive functional group after the nitration step. For example, if an azido group is being replaced, it may be better to nitrate the pyrazole ring first and then introduce the azide.[1]
-
Use Milder Reaction Conditions: Avoid harsh reagents like fuming nitric acid if substituent cleavage is observed. Milder conditions (lower temperature, less aggressive nitrating agent) may preserve the integrity of the functional group.
-
Protect the Functional Group: If the functional group has a protecting group strategy available, this can be an effective way to prevent it from reacting.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Nitropyrazole Products.
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Desired Product | Yield (%) | Side Product(s) | Reference |
| Pyrazole | fuming HNO₃ (90%) / fuming H₂SO₄ (20%) | - | 50 | 1.5 | 4-Nitropyrazole | 85 | - | --INVALID-LINK-- |
| 3-Nitropyrazole | HNO₃/H₂SO₄ | - | 55-60 | 1 | 3,4-Dinitropyrazole | up to 55 | - | --INVALID-LINK-- |
| 3-Nitropyrazole | - | - | 147 | 77 | 3,5-Dinitropyrazole | 96.5 (conversion) | - | --INVALID-LINK-- |
| 1-hydroxymethyl-3-nitropyrazole | fuming HNO₃ | - | - | 3 | 1-hydroxymethyl-3,4-dinitropyrazole | 41 | Cleavage of nitratomethyl group | --INVALID-LINK-- |
| 1-hydroxyethyl-3-nitropyrazole | fuming HNO₃ | - | - | 3 | 1-hydroxyethyl-3,4-dinitropyrazole | 94 | - | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Optimized Synthesis of 4-Nitropyrazole
This one-pot, two-step method provides a high yield of 4-nitropyrazole while minimizing side products.
Materials:
-
Pyrazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (98%)
-
Fuming sulfuric acid (20% oleum)
-
Ice
Procedure:
-
Preparation of Pyrazole Sulfate: In a 100 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 6.8 g (0.1 mol) of pyrazole to 11 mL (0.21 mol) of concentrated sulfuric acid at room temperature. Stir the mixture for 30 minutes.
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid, maintaining the temperature between 0-10 °C.
-
Nitration: Cool the pyrazole sulfate solution from step 1 in an ice-water bath. Slowly add the nitrating mixture prepared in step 2 to the pyrazole sulfate solution. After the addition is complete, raise the temperature to 50 °C and stir for 1.5 hours.
-
Work-up: Pour the reaction mixture onto crushed ice. A white solid will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 4-nitropyrazole. The reported yield for this procedure is 85%.
Protocol 2: Synthesis of 3,4-Dinitropyrazole with Minimized Over-nitration
This protocol optimizes the C-nitration of 3-nitropyrazole to maximize the yield of 3,4-dinitropyrazole.
Materials:
-
3-Nitropyrazole
-
Nitric acid (concentrated)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the 3-nitropyrazole in nitric acid. The optimal molar ratio of 3-nitropyrazole to nitric acid is 1:2.
-
Nitration: Heat the reaction mixture to a temperature of 55-60 °C and maintain this temperature for 1 hour with stirring.
-
Work-up and Purification: After the reaction is complete, cool the mixture and isolate the product through appropriate work-up procedures, which may include pouring onto ice and filtration. The product can be further purified by recrystallization. This method has been reported to yield up to 55% of 3,4-dinitropyrazole with a purity of 99%.
Mandatory Visualization
Caption: Nitration pathways for substituted pyrazoles.
Caption: Troubleshooting workflow for nitropyrazole reactions.
References
Overcoming challenges in the regioselective nitration of pyrazole rings.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective nitration of pyrazole rings.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole nitration not selective, resulting in a mixture of isomers?
A1: The regioselectivity of pyrazole nitration is highly dependent on the reaction conditions and the nature of substituents on the pyrazole ring.[1] In strongly acidic media, such as a mixture of nitric and sulfuric acid, the pyrazole ring can be protonated. This deactivates the ring towards electrophilic attack and can lead to complex product mixtures or nitration on other, more reactive parts of the molecule (like an N-phenyl substituent).[1][2][3] Milder conditions often provide better control. The position of existing substituents also has a strong directing effect; for instance, groups at the C3 or C5 positions typically direct incoming electrophiles to the C4 position.[1]
Q2: I am trying to nitrate an N-phenylpyrazole, but the nitro group is adding to the phenyl ring. How can I direct the nitration to the C-4 position of the pyrazole ring?
A2: This is a classic regioselectivity challenge. The outcome is dictated by the choice of nitrating agent and the acidity of the medium.[1]
-
Problematic Condition (Phenyl Ring Nitration): Using mixed acids (HNO₃/H₂SO₄) makes the medium strongly acidic. The pyrazole ring's nitrogen atoms get protonated, making the pyrazole ring electron-deficient and deactivated. Consequently, the phenyl ring becomes the more favorable site for electrophilic attack, leading to nitration at its para-position.[1][2]
-
Solution (Pyrazole Ring Nitration): Employing a milder nitrating agent like acetyl nitrate (formed from nitric acid in acetic anhydride) avoids strong protonation of the pyrazole ring.[2] Under these less acidic conditions, the C-4 position of the pyrazole ring remains the most electron-rich and reactive site, leading to the desired 4-nitro-1-phenylpyrazole.[1][2][4]
Q3: How can I selectively synthesize 3-nitropyrazole instead of the more common 4-nitropyrazole?
A3: The direct C-nitration of pyrazole almost exclusively yields 4-nitropyrazole.[5][6] To obtain 3-nitropyrazole, a two-step indirect route involving an N-nitration followed by a thermal rearrangement is the most common and effective method.[7] First, the pyrazole is N-nitrated using reagents like HNO₃/H₂SO₄ or HNO₃/acetic anhydride to form N-nitropyrazole. This intermediate is then heated in an organic solvent, causing the nitro group to rearrange to the C-3 position.[7][8]
Q4: My reaction yield for the synthesis of 4-nitropyrazole is consistently low. What are the common causes and how can I improve it?
A4: Low yields in direct nitration of pyrazole are often due to suboptimal reaction conditions. Traditional methods using mixed nitric and sulfuric acids at high temperatures (e.g., 90°C) can result in yields as low as 56% and the formation of byproducts.[9] To improve this, a one-pot, two-step optimized protocol is highly effective. This method involves first reacting the pyrazole with concentrated sulfuric acid to form a pyrazole sulfate salt, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid at a lower, controlled temperature of 50°C. This optimized process can boost the yield to as high as 85%.[9]
Q5: Are there any modern or milder methods for pyrazole nitration to avoid using harsh mixed acids?
A5: Yes, several milder and more modern methods have been developed to address the challenges of harsh acidic conditions. One approach is the use of nitric acid in trifluoroacetic anhydride, which has been successfully applied to a variety of five-membered heterocycles, including pyrazoles.[10] Another strategy involves using solid-supported reagents, such as bismuth nitrate, which can offer environmental benefits and simpler workup procedures.[8] Additionally, specialized N-nitropyrazole-based nitrating reagents have been developed, such as 5-methyl-1,3-dinitro-1H-pyrazole, which can act as a controllable source of the nitronium ion for the nitration of various aromatics under mild conditions, often catalyzed by a Lewis acid.[11][12]
Troubleshooting Guide
| Problem | Symptom(s) | Probable Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity | A mixture of C-nitro isomers (e.g., 3-nitro, 4-nitro, and dinitro products) is obtained. | Reaction conditions are too harsh or not optimized for the specific substrate. The directing effects of existing substituents are not being properly controlled. | For unsubstituted pyrazole, use an optimized protocol for 4-nitropyrazole.[9] For substituted pyrazoles, consider milder reagents like nitric acid/trifluoroacetic anhydride.[10] If 3-nitropyrazole is desired, switch to the N-nitration and rearrangement pathway.[7] |
| Nitration on Substituent | Nitration occurs on an N-aryl group instead of the pyrazole ring. | The pyrazole ring is deactivated by protonation in highly acidic media (e.g., HNO₃/H₂SO₄).[1][2] | Use a milder, less acidic nitrating system such as acetyl nitrate (HNO₃ in acetic anhydride) to keep the pyrazole ring unprotonated and more reactive.[1][2] |
| Low or No Yield | The reaction fails to proceed or gives a very low conversion to the desired product. | 1. The pyrazole ring is heavily deactivated by strong electron-withdrawing groups or protonation.[1][3] 2. The reaction temperature is too low or too high, leading to no reaction or decomposition.[9] | 1. Switch to a more powerful nitrating system if the ring is deactivated. Alternatively, if deactivation is due to protonation, use milder conditions. 2. Optimize the temperature. For 4-nitropyrazole, a controlled temperature of 50°C has been shown to be optimal.[9] |
| N-Nitro Byproduct | The isolated product is the N-nitropyrazole intermediate instead of the desired C-nitropyrazole. | The reaction conditions were sufficient for N-nitration, but not for the subsequent rearrangement to a C-nitro product. This is the first step in the synthesis of 3-nitropyrazole.[7] | If 4-nitropyrazole is the target, use conditions that favor direct C-nitration, such as fuming HNO₃/H₂SO₄.[9] If 3-nitropyrazole is the target, isolate the N-nitropyrazole and proceed with the thermal rearrangement step.[7] |
Data Presentation: Nitration Conditions and Outcomes
Table 1: Comparison of Nitrating Conditions for Unsubstituted Pyrazole
| Reagents | Conditions | Major Product | Reported Yield | Reference(s) |
| Conc. HNO₃ / Conc. H₂SO₄ | 90°C, 6 h | 4-Nitropyrazole | 56% | [9] |
| Fuming HNO₃ / Fuming H₂SO₄ | 50°C, 1.5 h | 4-Nitropyrazole | 85% | [9] |
| HNO₃ / Ac₂O, then heat | N-Nitration followed by thermal rearrangement | 3-Nitropyrazole | Varies | [7] |
Table 2: Regioselectivity in the Nitration of 1-Phenylpyrazole
| Reagents | Conditions | Major Product(s) | Reported Outcome | Reference(s) |
| Conc. HNO₃ / Conc. H₂SO₄ | 12°C | 1-(p-nitrophenyl)pyrazole | First nitro group adds to the phenyl ring. | [1][2] |
| HNO₃ in Ac₂O (Acetyl Nitrate) | Not specified | 4-Nitro-1-phenylpyrazole | Good yields of the C-4 nitrated pyrazole. | [1][2] |
Key Experimental Protocols
Protocol 1: High-Yield Synthesis of 4-Nitropyrazole (One-Pot, Two-Step Method)[9]
-
Preparation of Pyrazole Sulfate: In a reaction vessel, carefully add pyrazole to concentrated sulfuric acid while maintaining a low temperature with an ice bath. Stir until the pyrazole is fully dissolved and the salt has formed.
-
Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating agent by mixing fuming nitric acid (90%) and fuming sulfuric acid (20%). The recommended molar ratio is n(fuming HNO₃):n(fuming H₂SO₄):n(conc. H₂SO₄):n(pyrazole) = 1.5:3:2.1:1.
-
Nitration: Slowly add the nitrating mixture to the pyrazole sulfate solution, ensuring the temperature does not rise excessively.
-
Reaction: Heat the reaction mixture to 50°C and maintain it for 1.5 hours.
-
Workup: After the reaction is complete, carefully pour the mixture over crushed ice. The 4-nitropyrazole product will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.
Protocol 2: Selective C-4 Nitration of 1-Phenylpyrazole using Acetyl Nitrate[1][2]
-
Preparation of Acetyl Nitrate: Cool acetic anhydride in an ice bath. Slowly and carefully add concentrated nitric acid dropwise while stirring. This in-situ generation of acetyl nitrate should be done with caution.
-
Nitration: Dissolve the 1-phenylpyrazole substrate in a suitable solvent (e.g., acetic anhydride). Slowly add the prepared acetyl nitrate solution to the substrate solution while maintaining a low temperature.
-
Reaction: Allow the mixture to stir at a controlled temperature (e.g., 0°C to room temperature) until the reaction is complete, as monitored by TLC.
-
Workup and Isolation: Quench the reaction by pouring it into ice water. Extract the product with an appropriate organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to isolate the 4-nitro-1-phenylpyrazole.
Visualizations
Caption: Decision flowchart for selecting a pyrazole nitration strategy.
Caption: Experimental workflow for the one-pot synthesis of 4-nitropyrazole.
Caption: Logic diagram of substituent directing effects in pyrazole nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 188. The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. pharmajournal.net [pharmajournal.net]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [guidechem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and reaction time for nitropyrazole synthesis.
Welcome to the Technical Support Center for Nitropyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing temperature and reaction time for successful nitropyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing nitropyrazoles?
A1: The primary methods for nitropyrazole synthesis include:
-
Direct Nitration: This involves the direct nitration of the pyrazole ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1][2][3]
-
N-Nitration followed by Rearrangement: This two-step process involves the initial formation of an N-nitropyrazole intermediate, which then undergoes thermal or acidic rearrangement to yield the C-nitrated product.[2][4][5][6]
-
Synthesis from Substituted Precursors: This can involve using starting materials like aminopyrazoles or iodopyrazoles, followed by diazotization and nitration or nitrodeiodination, respectively.[5][7]
-
Cycloaddition Reactions: These methods build the nitropyrazole ring from acyclic precursors.[4]
Q2: How do temperature and reaction time affect the yield and purity of nitropyrazole synthesis?
A2: Temperature and reaction time are critical parameters that significantly influence the outcome of nitropyrazole synthesis.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate.[1] However, excessively high temperatures can lead to the decomposition of the desired product and the formation of unwanted byproducts, thereby reducing the overall yield and purity.[1] For instance, in the synthesis of 4-nitropyrazole, while higher temperatures promote the nitration reaction, temperatures above a certain point can cause partial decomposition in the strong acid system.[1]
-
Reaction Time: The optimal reaction time is crucial for maximizing the yield. Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions and product degradation.[4]
Q3: What are the typical nitrating agents used in these syntheses?
A3: A variety of nitrating agents are employed, with the choice depending on the specific pyrazole substrate and the desired product. Common agents include:
-
Concentrated Nitric Acid in Sulfuric Acid (HNO₃/H₂SO₄)[4][8]
-
Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O)[4]
-
Nitric Acid and Trifluoroacetic Anhydride[5]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Nitropyrazole Isomer
| Possible Cause | Troubleshooting Steps |
| Suboptimal Temperature | Systematically vary the reaction temperature in small increments (e.g., 5-10°C) to identify the optimal range for your specific substrate and nitrating agent. Monitor the reaction progress at each temperature using TLC or LC-MS.[1] |
| Incorrect Reaction Time | Perform a time-course study by taking aliquots from the reaction mixture at different time points and analyzing them to determine when the maximum yield of the product is achieved with minimal byproduct formation. |
| Inefficient Nitrating Agent | The choice of nitrating agent can significantly affect the yield. If using a standard mixed acid system (HNO₃/H₂SO₄) results in a low yield, consider alternative nitrating agents such as fuming nitric acid/fuming sulfuric acid or nitric acid in trifluoroacetic anhydride, which can be more effective for certain substrates.[1][5] |
| Side Reactions | The formation of undesired isomers or polynitrated products can reduce the yield of the target compound. Adjusting the stoichiometry of the nitrating agent or changing the solvent may help to improve selectivity. |
| Product Decomposition | High temperatures or prolonged reaction times can lead to the decomposition of the nitropyrazole product.[1] Ensure the reaction is not heated for longer than necessary and that the temperature is carefully controlled. |
Problem 2: Formation of Multiple Isomers (Regioisomerism)
| Possible Cause | Troubleshooting Steps |
| Nature of the Pyrazole Ring | The electronic and steric properties of substituents on the pyrazole ring direct the position of nitration. Understanding these directing effects is crucial for predicting the major product. |
| Reaction Conditions | The regioselectivity of the nitration can sometimes be influenced by the reaction solvent and temperature. Experiment with different solvent systems (e.g., from protic to aprotic) to see if the isomer ratio can be altered. |
| Nitrating Agent | Different nitrating agents can exhibit different selectivities. For example, direct nitration with mixed acid might favor one isomer, while a rearrangement pathway could lead to another.[1][4] |
Data Presentation
Table 1: Optimized Conditions for Nitropyrazole Synthesis
| Target Product | Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 4-Nitropyrazole | Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 50 | 1.5 | 85 | [1] |
| 4-Nitropyrazole | Pyrazole | HNO₃ / H₂SO₄ | 90 | 6 | 56 | [1] |
| 3-Nitropyrazole | N-Nitropyrazole | n-Octanol (rearrangement) | 185-190 | Not Specified | 87.8 | [6] |
| N-Nitropyrazole | Pyrazole | HNO₃ / H₂SO₄ | <15 | 3.5 | 86.6 | [6] |
| 3,4-Dinitropyrazole | 3-Nitropyrazole | Nitric Acid | 55-60 | 1 | 55 (total) | [5] |
| 1-Methyl-3,4,5-trinitropyrazole | N-Methylpyrazole | 100% HNO₃ | 80-83 | Not Specified | Good | [5] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyrazole via Direct Nitration
This protocol is adapted from an optimized one-pot, two-step method.[1]
Materials:
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Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Fuming Sulfuric Acid (20% SO₃)
-
Ice
-
Deionized Water
-
Four-necked flask, stirrer, thermometer, dropping funnel
Procedure:
-
Preparation of Pyrazole Sulfate: In a 100 mL four-necked flask equipped with a stirrer and a thermometer, add 6.8 g (0.1 mol) of pyrazole to 11 mL (0.21 mol) of concentrated sulfuric acid at room temperature. Stir the mixture for 30 minutes.
-
Preparation of Nitrating Mixture: In a separate flask, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid. Cool the flask in an ice-water bath. While stirring, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, ensuring the temperature is maintained between 0 and 10°C.
-
Nitration Reaction: Cool the pyrazole sulfate mixture from step 1 in an ice-water bath. Slowly add the prepared nitrating mixture dropwise. After the addition is complete, raise the temperature to 50°C and maintain it for 1.5 hours with continuous stirring.
-
Work-up and Isolation: After the reaction is complete, carefully pour the reaction mixture into 200 mL of ice water. A white solid will precipitate. Collect the solid by filtration and wash it with ice water. Dry the product under a vacuum to obtain 4-nitropyrazole. The reported yield under these optimized conditions is 85%.[1]
Protocol 2: Synthesis of 3-Nitropyrazole via N-Nitration and Rearrangement
This protocol describes a two-step synthesis of 3-nitropyrazole.[6]
Step 1: Synthesis of N-Nitropyrazole
Materials:
-
Pyrazole
-
Nitric Acid
-
Sulfuric Acid
-
n-Octanol
Procedure:
-
In a suitable reaction vessel, dissolve pyrazole in a mixed acid solution of nitric acid and sulfuric acid.
-
Maintain the reaction temperature below 15°C with constant stirring for 3.5 hours.
-
Isolate the resulting N-nitropyrazole. The reported yield for this step is 86.6%.[6]
Step 2: Thermal Rearrangement to 3-Nitropyrazole
Procedure:
-
Reflux the N-nitropyrazole obtained in Step 1 in n-octanol at a temperature of 185-190°C.
-
After the rearrangement is complete (monitor by TLC), cool the reaction mixture and isolate the 3-nitropyrazole product. The reported yield for this step is 87.8%.[6]
Visualization
Caption: Workflow for optimizing nitropyrazole synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-Nitropyrazole | Semantic Scholar [semanticscholar.org]
- 7. energetic-materials.org.cn [energetic-materials.org.cn]
- 8. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Long-term stability and storage conditions for methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and optimal storage conditions for methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2°C to 8°C.[1] It should be protected from light and moisture. Storing the compound in a cool, dry, and well-ventilated area is crucial.[2][3][4]
Q2: What is the expected shelf-life of this compound?
A2: Currently, there is no publicly available quantitative data on the long-term shelf-life of this compound. The actual shelf-life will depend on the initial purity of the material and the adherence to recommended storage conditions. It is advisable to perform periodic purity checks to ensure the compound's integrity for your experiments.
Q3: What are the known physical and chemical properties of this compound?
A3: this compound has the following properties:
-
Molecular Formula: C₆H₇N₃O₄[5]
-
Molecular Weight: 185.14 g/mol [5]
-
Appearance: Typically a solid, which can range from white to light yellow or light orange.[1]
-
Melting Point: Approximately 45-47°C.[6]
-
Thermal Decomposition: Initial decomposition occurs between 180-200°C.[6]
Q4: How can I assess the purity of my sample of this compound?
A4: The most common and reliable method for purity assessment is High-Performance Liquid Chromatography (HPLC) with a UV detector.[7][8] A validated stability-indicating HPLC method can separate the parent compound from any potential degradation products.[9]
Q5: What are the likely degradation pathways for this compound?
A5: Based on its chemical structure, the primary degradation pathways are likely to be:
-
Hydrolysis: The ester group can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions, to form 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.
-
Photodegradation: Exposure to UV or visible light can lead to decomposition. Photostability testing as per ICH Q1B guidelines is recommended if the compound will be exposed to light.[3][10]
-
Thermal Degradation: While thermally stable at ambient temperatures, elevated temperatures can cause the elimination of the nitro group, which is a common decomposition pathway for nitro-substituted pyrazoles.[6]
-
Oxidative Degradation: The molecule may be susceptible to oxidation, particularly if exposed to oxidizing agents.[11]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected experimental results.
This could be a sign of compound degradation, leading to lower potency or the presence of interfering byproducts.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: The compound has changed in appearance (e.g., color change).
A change in the physical appearance of the compound is a strong indicator of chemical degradation.
Caption: Troubleshooting steps for changes in compound appearance.
Data Presentation: Long-Term Stability Assessment
Table 1: Example Long-Term Stability Study Log for this compound
| Time Point | Storage Condition | Appearance | Purity by HPLC (%) | Major Degradant (%) | Notes |
| Initial | 2-8°C, Dark, Dry | White crystalline solid | 99.8 | Not Detected | New batch received. |
| 3 Months | 2-8°C, Dark, Dry | No change | 99.7 | Not Detected | |
| 6 Months | 2-8°C, Dark, Dry | No change | 99.6 | < 0.1 | |
| 12 Months | 2-8°C, Dark, Dry | Faint yellow tinge | 99.2 | 0.2 | Slight discoloration noted. |
| 12 Months | 25°C/60% RH, Dark | Yellow solid | 97.5 | 1.5 | Significant degradation. |
| 12 Months | 2-8°C, Exposed to light | Yellow solid | 98.1 | 0.8 | Discoloration and degradation. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. Method optimization may be required based on the specific instrumentation and impurities present.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A, 5% B.
-
Ramp to 5% A, 95% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Protocol 2: Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential for understanding the stability of the compound under various stress conditions and for developing a stability-indicating analytical method.[2][6][11] The goal is to achieve 5-20% degradation.[6][12]
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Incubate at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M sodium hydroxide before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Incubate at room temperature and sample at various time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the samples with 0.1 M hydrochloric acid before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for up to 24 hours, sampling at intermediate time points.
-
Analyze the samples directly by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at a temperature below its melting point (e.g., 40°C) for a specified period (e.g., 48 hours).
-
At each time point, dissolve a sample in the mobile phase for HPLC analysis.
-
-
Photostability:
Caption: Workflow for conducting forced degradation studies.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. database.ich.org [database.ich.org]
- 4. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. This compound | C6H7N3O4 | CID 1255549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. torontech.com [torontech.com]
- 9. scispace.com [scispace.com]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Forced Degradation Testing | SGS Hong Kong, China [sgs.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Interpreting Complex NMR Spectra of Polysubstituted Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of polysubstituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why do the signals for my N-unsubstituted pyrazole appear broad, particularly for the ring protons and carbons?
A1: Signal broadening in the NMR spectra of N-unsubstituted pyrazoles is a common phenomenon that can be attributed to several factors:
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Annular Tautomerism: N-unsubstituted pyrazoles exist as a mixture of rapidly interconverting tautomers.[1][2] If the rate of this exchange is on an intermediate timescale relative to the NMR experiment, it can lead to significant broadening of the signals for the protons and carbons involved in the tautomerization, especially at positions 3 and 5.[1][2]
-
Quadrupolar Broadening: The nitrogen-14 (¹⁴N) nucleus possesses a quadrupole moment, which can induce rapid relaxation in adjacent protons (N-H and C-H of the pyrazole ring), causing their signals to broaden.[1]
-
Chemical Exchange: Intermolecular proton exchange of the N-H proton with residual protic solvents (like water) can cause the N-H signal to broaden or even disappear.[1][3]
-
Sample Concentration: High sample concentrations can lead to increased viscosity and promote intermolecular interactions, resulting in broader lines.[1]
Q2: The signals for the C-3 and C-5 carbons of my substituted pyrazole have merged into a single broad peak. What is happening?
A2: This is a classic indicator of prototropic exchange due to tautomerism occurring at a rate that is fast on the NMR timescale.[2] At room temperature, the spectrometer detects an average of the C-3 and C-5 environments from the two rapidly interconverting tautomers. This results in the observation of a single, often broad, signal instead of two distinct peaks.[2] To resolve these signals, you can try acquiring the spectrum at a lower temperature to slow down the exchange rate.[4]
Q3: How can I distinguish between the H-3 and H-5 protons in an N-1 substituted pyrazole?
A3: Assigning the H-3 and H-5 protons can be challenging. One of the most reliable methods is to use Nuclear Overhauser Effect (NOE) difference spectroscopy. By irradiating the protons on the N-1 substituent, a through-space NOE enhancement will be observed for the adjacent H-5 proton, but not for the more distant H-3 proton. This allows for an unambiguous assignment.
Q4: My aromatic proton signals are heavily overlapped. What strategies can I use to resolve and assign them?
A4: Signal overlap in the aromatic region is a frequent issue. Several strategies can be employed for resolution:
-
Higher Field Spectrometer: Acquiring the spectrum on a higher field NMR instrument will increase the chemical shift dispersion, which can often resolve overlapping multiplets.[5]
-
Solvent Change: Recording the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons differently, potentially resolving the overlap.[6]
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlap.[7]
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically over 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is excellent for connecting different parts of the molecule.[1]
-
Q5: How do electron-donating and electron-withdrawing substituents affect the chemical shifts of the pyrazole ring?
A5: Substituents have a predictable electronic effect on the chemical shifts of the pyrazole ring atoms.
-
Electron-Withdrawing Groups (EWGs) like nitro groups (NO₂) tend to deshield the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[8] The magnitude of this effect can depend on the position and orientation of the substituent.[8]
-
Electron-Donating Groups (EDGs) such as methyl or amino groups generally shield the ring atoms, shifting their signals to a lower chemical shift (upfield).[8] These substituent effects are crucial for preliminary assignments and for understanding the electronic properties of the molecule.[9]
Data Presentation
Quantitative NMR Data for Polysubstituted Pyrazoles
The following tables provide typical chemical shift ranges and coupling constants for protons and carbons in pyrazole derivatives. Note that these values can vary significantly based on substituents and solvent.
Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) for Pyrazole Protons
| Proton | Typical Chemical Shift (δ, ppm) | Notes |
| H-3 | 7.5 - 8.0 | Often a doublet. |
| H-4 | 6.3 - 6.6 | Often a triplet or doublet of doublets.[3][10] |
| H-5 | 7.5 - 8.2 | Often a doublet. |
| N-H | 9.5 - 13.0 | Signal can be broad and may exchange with D₂O.[11] Often disappears due to tautomerism.[3] |
| Substituent Protons | Variable | Depends on the nature and location of the substituent. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm) for Pyrazole Carbons
| Carbon | Typical Chemical Shift (δ, ppm) | Notes |
| C-3 | 130 - 155 | Highly dependent on substitution and tautomeric form.[8][12] |
| C-4 | 100 - 115 | Generally the most upfield of the ring carbons. |
| C-5 | 125 - 145 | Highly dependent on substitution and tautomeric form.[8][12] |
| Substituent Carbons | Variable | Depends on the nature of the substituent. |
Table 3: Typical J-Coupling Constants (Hz) in Pyrazoles
| Coupling | Typical Value (J, Hz) | Notes |
| ³J(H3, H4) | 1.5 - 3.0 | Three-bond coupling. |
| ³J(H4, H5) | 2.0 - 3.5 | Three-bond coupling. |
| ⁴J(H3, H5) | 0.5 - 1.0 | Four-bond coupling, not always resolved. |
| ¹J(C3, H3) | 185 - 195 | One-bond coupling. |
| ¹J(C4, H4) | 175 - 185 | One-bond coupling.[13] |
| ¹J(C5, H5) | 185 - 195 | One-bond coupling.[13] |
| ²J(C4, H3/H5) | 7 - 11 | Two-bond coupling, useful for assignments.[13][14] |
Troubleshooting Guides and Experimental Protocols
Guide 1: Troubleshooting Broad or Disappearing Signals
Broad or absent signals can obscure critical structural information. Follow this workflow to diagnose and potentially solve the issue.
Caption: Troubleshooting workflow for broad NMR signals.
Protocol 1: Variable Temperature (VT) NMR for Studying Tautomerism
Objective: To resolve broadened signals caused by chemical exchange (e.g., tautomerism) by altering the temperature.
Methodology:
-
Sample Preparation: Prepare the sample as usual in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is stable across the intended temperature range.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.
-
Low-Temperature Acquisition:
-
Cool the NMR probe to a lower temperature (e.g., 0 °C, -20 °C, -40 °C). Allow the temperature to stabilize for 5-10 minutes.[1]
-
Re-shim the magnetic field at the new temperature.
-
Acquire the ¹H spectrum. At lower temperatures, tautomeric exchange may slow sufficiently to observe sharp, distinct signals for each tautomer.[1][4]
-
-
High-Temperature Acquisition:
-
Increase the probe temperature above ambient (e.g., 50 °C, 80 °C). Allow for stabilization.
-
Re-shim and acquire the spectrum. At higher temperatures, the exchange rate may increase, leading to a single, sharp, averaged signal.[1]
-
-
Data Analysis: Compare the spectra at different temperatures to identify coalescence points and determine the exchange kinetics.
Guide 2: Strategy for Resolving Overlapping Signals
Use this guide to select the appropriate method for resolving complex, overlapping multiplets in your spectrum.
Caption: Strategy for resolving overlapping NMR signals.
Protocol 2: 2D NMR for Structural Elucidation
Objective: To unambiguously assign proton and carbon signals and determine the connectivity of the molecule.
Methodology:
-
Sample Preparation: A slightly more concentrated sample (10-20 mg) is often beneficial for 2D NMR experiments.[1] Ensure the sample is fully dissolved.
-
Instrumentation:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for high-quality 2D spectra.[1]
-
-
Acquisition:
-
COSY: Load a standard gradient-selected COSY pulse sequence. Acquire enough scans to achieve a good signal-to-noise ratio.
-
HSQC: Load a standard gradient-selected HSQC pulse sequence, optimized for a ¹J(CH) of ~145 Hz.
-
HMBC: Load a standard gradient-selected HMBC pulse sequence. The long-range coupling delay is typically optimized for J-couplings of 4-10 Hz.[1]
-
-
Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., applying window functions, Fourier transformation, and phase correction).
-
Analyze the COSY spectrum to identify spin systems by tracing connections between cross-peaks.
-
Analyze the HSQC spectrum to assign protons to their directly bonded carbons.
-
Analyze the HMBC spectrum to piece together the molecular fragments by identifying long-range H-C correlations. For example, a cross-peak between methyl protons and the pyrazole C-3 and C-4 carbons would be expected.[1]
-
The Logic of Tautomerism's Effect on NMR Spectra
The appearance of NMR signals for atoms involved in tautomeric exchange is directly dependent on the exchange rate (k) relative to the NMR timescale (Δν). This relationship is heavily influenced by temperature.
Caption: Logic of tautomerism's effect on NMR spectra.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 8. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Preventing unwanted rearrangement reactions during nitropyrazole synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted rearrangement reactions during nitropyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of unwanted isomer formation during nitropyrazole synthesis?
A1: The primary cause of unintended isomer formation is the rearrangement of an initially formed N-nitropyrazole intermediate to a more stable C-nitropyrazole. This rearrangement can be either thermally induced or acid-catalyzed, and the position of the nitro group on the pyrazole ring (C3, C4, or C5) is influenced by the reaction conditions.
Q2: What is the underlying mechanism of this rearrangement?
A2: The thermal rearrangement of N-nitropyrazole to 3(5)-nitropyrazole is believed to proceed through a[1][2] sigmatropic migration of the nitro group.[1][2][3] This intramolecular process involves a transition state that is somewhat less polar than the starting N-nitropyrazole.[1] In the presence of strong acids, the rearrangement can also be catalyzed, leading to different isomer distributions.
Q3: How do reaction conditions affect the final product distribution?
A3: Reaction conditions such as temperature, reaction time, and the choice of nitrating agent and solvent play a critical role in determining the ratio of nitropyrazole isomers. For instance, thermal rearrangement of N-nitropyrazole in refluxing 1,2-dichlorobenzene quantitatively yields 3-nitropyrazole.[4][5] In contrast, acid-catalyzed rearrangement in sulfuric acid can lead to the formation of 4-nitropyrazole.[6]
Q4: Can substituents on the pyrazole ring influence the rearrangement?
A4: Yes, the electronic and steric properties of substituents on the pyrazole ring can significantly influence the regioselectivity of nitration and any subsequent rearrangements.[7] Electron-withdrawing groups can deactivate the ring, making nitration more difficult, while electron-donating groups can activate the ring, sometimes leading to over-nitration. The position of the substituent will direct the incoming nitro group to specific positions.
Troubleshooting Guide
This guide addresses common issues encountered during nitropyrazole synthesis and provides potential solutions.
Issue 1: Formation of an undesired regioisomer (e.g., obtaining 4-nitropyrazole when 3-nitropyrazole is the target).
| Potential Cause | Recommended Solution |
| Acid-catalyzed rearrangement: The use of strong acids (e.g., concentrated sulfuric acid) as a solvent or catalyst can promote the formation of 4-nitropyrazole.[6] | Utilize thermal rearrangement: Perform the rearrangement of the N-nitropyrazole intermediate in a high-boiling, non-acidic solvent like 1,2-dichlorobenzene or anisole to favor the formation of 3(5)-nitropyrazole.[4][5][8] |
| Incorrect nitrating agent: The composition of the nitrating mixture can influence the isomer distribution. | Select appropriate nitrating agent: For the initial N-nitration, a mixture of nitric acid and acetic anhydride is commonly used.[4][5] For subsequent C-nitration of an existing nitropyrazole, a mixed acid system (HNO₃/H₂SO₄) is often employed, but the ratio and concentration should be carefully controlled to avoid unwanted side reactions.[8] |
Issue 2: Low yield of the desired dinitropyrazole isomer (e.g., 3,4-dinitropyrazole or 3,5-dinitropyrazole).
| Potential Cause | Recommended Solution |
| Suboptimal reaction temperature: The temperature for both the rearrangement and the second nitration step is critical. Temperatures that are too low may result in incomplete reaction, while excessively high temperatures can lead to decomposition.[9] | Optimize reaction temperature: For the synthesis of 3,4-dinitropyrazole from 3-nitropyrazole, a nitration temperature of 55-60°C is recommended.[10] For the synthesis of 3,5-dinitropyrazole, a higher temperature of around 147°C may be required for the rearrangement step.[11] |
| Incorrect stoichiometry of reagents: An improper molar ratio of the substrate to the nitrating agent can lead to incomplete nitration or the formation of byproducts. | Adjust reagent ratios: For the C-nitration of 3-nitropyrazole to 3,4-dinitropyrazole, a molar ratio of 3-nitropyrazole to nitric acid of 1:2 has been found to be optimal.[10] |
| Decomposition of the product: Some nitropyrazole isomers can decompose under the reaction conditions, especially in strong acid systems at elevated temperatures.[9] | Control reaction time and temperature: Monitor the reaction progress using techniques like TLC or HPLC and avoid prolonged reaction times at high temperatures. |
Issue 3: Denitration as a significant side reaction.
| Potential Cause | Recommended Solution |
| Steric hindrance: With 4-substituted 1-nitropyrazoles, steric hindrance can lead to denitration competing with the desired rearrangement.[1][3] | Modify the substrate or reaction conditions: If possible, using a less bulky substituent at the 4-position may be beneficial. Alternatively, carefully optimizing the reaction temperature and time may help to favor the rearrangement pathway over denitration. |
Data Presentation
Table 1: Physicochemical Properties of Dinitropyrazole Isomers
| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Density (g cm⁻³) |
| 3,4-Dinitropyrazole | 71 | 285 | 1.79 |
| 1,3-Dinitropyrazole | 68 | 171 | 1.76 |
| 3,5-Dinitropyrazole | - | - | - |
Data sourced from reference[12]
Table 2: Optimized Reaction Conditions for Nitropyrazole Synthesis
| Target Product | Starting Material | Nitrating Agent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Nitropyrazole | Pyrazole | 90% HNO₃ / Acetic Anhydride | - | - | 90 | [4][5] |
| 3-Nitropyrazole | N-Nitropyrazole | 1,2-Dichlorobenzene (reflux) | ~180 | - | Quantitative | [4][5] |
| 3,4-Dinitropyrazole | 3-Nitropyrazole | HNO₃ / H₂SO₄ | 55-60 | 1 | up to 55 | [10] |
| 4-Nitropyrazole | Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 50 | 1.5 | 85 | [9] |
| 3,5-Dinitropyrazole (ammonium salt) | 3-Nitropyrazole | Nitration and Rearrangement | 147 | 77 | 96.5 (conversion) | [11] |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dinitropyrazole [8][10]
-
Step 1: Synthesis of N-Nitropyrazole.
-
Prepare a solution of pyrazole in acetic acid.
-
Separately, prepare a mixture of nitric acid and acetic anhydride, maintaining a low temperature with an ice bath.
-
Slowly add the pyrazole solution to the nitric acid/acetic anhydride mixture with stirring.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Isolate the N-nitropyrazole product.
-
-
Step 2: Thermal Rearrangement to 3-Nitropyrazole.
-
Dissolve the N-nitropyrazole in anisole.
-
Heat the solution at an elevated temperature to induce thermal rearrangement.
-
Monitor the reaction until completion.
-
Isolate the 3-nitropyrazole product.
-
-
Step 3: C-Nitration to 3,4-Dinitropyrazole.
-
Dissolve the 3-nitropyrazole in a mixture of nitric acid and sulfuric acid.
-
Maintain the reaction temperature at 55-60°C for 1 hour.
-
The 3,4-dinitropyrazole product will precipitate from the solution.
-
Isolate the product by filtration.
-
Protocol 2: Synthesis of 3,5-Dinitropyrazole [4][5][11]
-
Step 1: Synthesis of N-Nitropyrazole.
-
Follow Step 1 of Protocol 1.
-
-
Step 2: Thermal Rearrangement to 3-Nitropyrazole.
-
Follow Step 2 of Protocol 1, using refluxing 1,2-dichlorobenzene as the solvent.
-
-
Step 3: N-Nitration of 3-Nitropyrazole.
-
Nitrate the 3-nitropyrazole at the N1 position to form 1,3-dinitropyrazole.
-
-
Step 4: Second Thermal Rearrangement.
-
Heat the 1,3-dinitropyrazole in a suitable high-boiling solvent to induce a second rearrangement to yield 3,5-dinitropyrazole.
-
Visualizations
Caption: Troubleshooting workflow for undesired isomer formation.
Caption: General synthesis pathway for nitropyrazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imemg.org [imemg.org]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound, particularly during scale-up operations.
Synthesis
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, especially during scale-up. Here are the primary aspects to investigate:
-
Incomplete Nitration: The nitration of the pyrazole ring is a critical step. Insufficient nitrating agent, low reaction temperature, or short reaction times can lead to incomplete conversion.
-
Troubleshooting:
-
Ensure the use of a slight excess of the nitrating agent (e.g., a mixture of fuming nitric acid and sulfuric acid).
-
Carefully monitor and control the reaction temperature. While the reaction is exothermic, maintaining the optimal temperature range is crucial for driving the reaction to completion without promoting side reactions.
-
Increase the reaction time in increments and monitor the progress using an appropriate analytical technique like HPLC or TLC.
-
-
-
Side Reactions: The formation of unwanted byproducts is a common cause of low yields.
-
Troubleshooting:
-
Over-nitration: Excessive nitrating agent or higher temperatures can lead to the formation of dinitro- or other highly nitrated species. Careful control of stoichiometry and temperature is essential.
-
Hydrolysis of the ester: The presence of water in the reaction mixture, especially under acidic conditions, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. Ensure the use of anhydrous reagents and solvents.
-
-
-
Poor Mixing: In larger reactors, inefficient mixing can create localized "hot spots" where the temperature is significantly higher, leading to degradation and byproduct formation. It can also result in poor distribution of reactants, leading to incomplete conversion.
-
Troubleshooting:
-
Use an appropriate stirring mechanism (e.g., overhead stirrer with a suitable impeller design) to ensure efficient mixing of the reaction mass.
-
For very large-scale reactions, consider the reactor geometry and the use of baffles to improve mixing.
-
-
Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the nitration?
A2: The formation of regioisomers during the nitration of pyrazoles can be a challenge. The position of the nitro group is directed by the existing substituents on the pyrazole ring. For 1-methyl-pyrazole-5-carboxylate, the nitration is expected to occur at the 4-position. If you are observing other isomers, consider the following:
-
Reaction Conditions: The choice of nitrating agent and reaction conditions can influence regioselectivity.
-
Troubleshooting:
-
A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent that generally provides good regioselectivity for this type of substrate.
-
Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
-
-
Starting Material Purity: Impurities in the starting methyl 1-methyl-1H-pyrazole-5-carboxylate could lead to the formation of unexpected products.
-
Troubleshooting:
-
Ensure the purity of your starting material using techniques like NMR or GC-MS before proceeding with the nitration.
-
-
Purification
Q3: I am having difficulty purifying the final product. What are the recommended methods for large-scale purification?
A3: Recrystallization is the most common and effective method for purifying this compound on a large scale.
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should remain soluble at lower temperatures.
-
Troubleshooting:
-
Commonly used solvents for recrystallization of similar pyrazole derivatives include ethanol, methanol, isopropanol, or mixtures of these alcohols with water.
-
Perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific product and impurity profile.
-
-
-
Controlling Crystal Growth: Rapid cooling can lead to the formation of small, impure crystals.
-
Troubleshooting:
-
Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize recovery.
-
Gentle stirring during the cooling process can sometimes promote the formation of more uniform crystals.
-
-
Safety
Q4: What are the primary safety concerns when scaling up the nitration reaction?
A4: The nitration of pyrazoles is a highly exothermic process and presents significant safety hazards, particularly on a large scale.[1][2][3]
-
Thermal Runaway: The most significant hazard is the potential for a thermal runaway reaction.[1][2][3] This can occur if the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system, leading to a rapid increase in temperature and pressure.
-
Mitigation Strategies:
-
Controlled Addition: Add the nitrating agent slowly and in a controlled manner to the pyrazole substrate.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system capable of handling the heat load of the reaction.
-
Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe process.
-
Emergency Quenching: Have a plan and the necessary equipment in place for emergency quenching of the reaction in case of a cooling failure or other unforeseen event.
-
-
-
Handling of Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents.
-
Mitigation Strategies:
-
Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
Work in a well-ventilated fume hood.
-
Have appropriate spill kits readily available.
-
-
-
Product Stability: Nitrated organic compounds can be thermally unstable and potentially explosive.
-
Mitigation Strategies:
-
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound (Lab Scale)
| Parameter | Value | Reference |
| Starting Material | Methyl 1-methyl-1H-pyrazole-5-carboxylate | General Synthetic Procedures |
| Nitrating Agent | Fuming HNO₃ / H₂SO₄ (1:2 v/v) | [1][2] |
| Stoichiometry (Nitrating Agent) | 1.1 - 1.5 equivalents | Inferred from related syntheses |
| Reaction Temperature | 0 - 10 °C | Inferred from related syntheses |
| Reaction Time | 2 - 4 hours | Inferred from related syntheses |
| Typical Yield | 75 - 85% | Inferred from related syntheses |
| Purification Method | Recrystallization (Ethanol/Water) | General Pyrazole Purification |
Table 2: Thermal Stability Data for a Highly Nitrated Pyrazole Derivative
| Parameter | Value | Reference |
| Onset Decomposition Temperature (DSC) | 131 °C | [1][2][3] |
| Peak Decomposition Temperature (DSC) | 159 °C | [1][2][3] |
Note: The data in Table 2 is for a related highly nitrated pyrazole and should be used as an indicator. It is crucial to determine the thermal stability of this compound specifically.
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab Scale)
Materials:
-
Methyl 1-methyl-1H-pyrazole-5-carboxylate
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethanol
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C to prepare the nitrating mixture.
-
In a separate flask, dissolve methyl 1-methyl-1H-pyrazole-5-carboxylate in a portion of the concentrated sulfuric acid.
-
Slowly add the solution of the pyrazole substrate to the pre-cooled nitrating mixture via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
A precipitate should form. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Neutralize the crude product by stirring it in a saturated sodium bicarbonate solution.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few more minutes.
-
Hot filter the solution to remove the charcoal (if used) and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven at a temperature well below the determined decomposition temperature.
Mandatory Visualizations
Caption: Experimental Workflow for the Synthesis and Purification of the Target Compound.
Caption: Troubleshooting Logic for Addressing Low Reaction Yields.
References
Technical Support Center: Chromatographic Separation of Regioisomers in Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of regioisomers in pyrazole synthesis.
Troubleshooting Guides
This section addresses common problems encountered during the chromatographic separation of pyrazole regioisomers.
Issue 1: Poor or No Separation of Regioisomers on TLC
Symptoms:
-
Regioisomers appear as a single spot or overlapping spots on the Thin Layer Chromatography (TLC) plate.
-
The calculated Retention Factor (Rf) values for the isomers are identical or very close.[1]
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal to differentiate between the subtle structural differences of the regioisomers.
-
Highly Similar Polarity of Isomers: The regioisomers may have nearly identical polarities, making separation by normal-phase chromatography challenging.
Solutions:
-
Systematic Solvent Screening: Conduct a thorough screening of various solvent systems with different polarities.[2][3]
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding small increments of a more polar solvent such as ethyl acetate or dichloromethane.[2]
-
Test ternary solvent systems (a mixture of three solvents) which can sometimes provide better resolution.
-
Consider using toluene in combination with acetone or ethyl acetate, as these systems can offer different selectivity.[1]
-
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase for TLC and column chromatography.
-
Alumina (basic, neutral, or acidic) can offer different selectivity compared to silica gel.
-
Reversed-phase plates (e.g., C18) can be used with polar mobile phases, which may separate isomers that are inseparable on normal-phase silica.[4]
-
-
Use of Additives: For basic pyrazole compounds, adding a small amount of triethylamine (0.1-2.0%) or ammonia in methanol to the mobile phase can reduce tailing and may improve separation.[5] For acidic compounds, adding a small amount of acetic or formic acid (0.1-2.0%) can have a similar effect.[5][6]
Issue 2: Co-elution of Regioisomers During Column Chromatography
Symptoms:
-
Fractions collected from the column contain a mixture of both regioisomers, as confirmed by TLC or other analytical techniques.
Possible Causes:
-
Column Overloading: Too much sample has been loaded onto the column for its size and the amount of stationary phase.
-
Improper Column Packing: The column may have been packed unevenly, leading to channeling and poor separation.
-
Eluent Polarity is Too High: A solvent system that is too polar can cause all compounds to elute quickly without proper separation.
Solutions:
-
Optimize Column Loading: As a general rule, the amount of crude sample should be about 1-2% of the mass of the silica gel.
-
Proper Column Packing Technique: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.[2] A layer of sand at the top and bottom of the silica gel can help maintain the integrity of the column bed.[7]
-
Gradient Elution: Start with a less polar solvent system that allows the less polar isomer to move down the column while the more polar isomer remains near the top. Gradually increase the polarity of the eluent to elute the more polar isomer.[2]
-
Use a Longer Column: Increasing the length of the column increases the surface area for interaction, which can improve the separation of closely eluting compounds.[8]
Issue 3: Product Degradation on the Silica Gel Column
Symptoms:
-
Low overall yield after column chromatography.
-
Appearance of new, unexpected spots on the TLC of the collected fractions.
-
The desired product is never eluted from the column.[9]
Possible Causes:
-
Acidity of Silica Gel: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.
-
Prolonged Contact Time: Leaving the compound on the column for an extended period can increase the likelihood of degradation.
Solutions:
-
Deactivate the Silica Gel: Neutralize the silica gel by washing it with a solution of triethylamine in the eluent before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a reversed-phase silica gel.[9]
-
Perform a 2D TLC Test: To check for stability on silica, spot the compound on a TLC plate, run it in a solvent system, dry the plate, and then run it again in the same solvent system at a 90-degree angle. If the spot deviates from the diagonal, it indicates degradation.[6]
-
Faster Elution: Use flash chromatography with applied pressure to minimize the time the compound spends on the column.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differ in the arrangement of substituents on the pyrazole ring. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible orientations of the substituents on the final pyrazole product.
Q2: Why is the separation of pyrazole regioisomers important?
A2: Different regioisomers of a pyrazole compound can exhibit significantly different biological activities, pharmacological properties, and toxicological profiles. Therefore, for applications in drug development and medicinal chemistry, it is crucial to isolate and test the pure regioisomers individually.
Q3: What is the most common method for separating pyrazole regioisomers?
A3: Silica gel column chromatography is the most widely used and effective method for the separation of pyrazole regioisomers.[2]
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system is first identified by running TLC plates with the crude reaction mixture in various eluents of increasing polarity.[2] A good solvent system will show a clear separation between the spots of the regioisomers, with Rf values ideally between 0.2 and 0.5.
Q5: What are some alternative methods for separating pyrazole regioisomers if chromatography fails?
A5:
-
Fractional Crystallization: If the regioisomers are solids and have different solubilities in a particular solvent, fractional crystallization can be an effective separation technique. This involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize out preferentially.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution than traditional column chromatography and can be used to separate challenging mixtures of regioisomers.[10][11] Both normal-phase and reversed-phase HPLC can be employed.
-
Derivatization: In some cases, the mixture of isomers can be reacted to form derivatives that are more easily separated. After separation, the derivatizing group is removed to yield the pure regioisomers.
Data Presentation
Table 1: Exemplary Chromatographic Conditions for Pyrazole Regioisomer Separation
| Compound Type | Stationary Phase | Eluent System | Observed Separation | Reference |
| 1,3,5-Substituted Pyrazole Ligands | Silica Gel | Ethyl Acetate | Regioisomers (43:57 ratio) were successfully separated.[12][13] | [12][13] |
| Fluorinated N-Methylpyrazoles | Silica Gel | Not specified | Regioisomers were separated by column chromatography.[14] | [14] |
| 1,3,5-Trisubstituted Pyrazoles | Silica Gel | Heptane/Ethyl Acetate (gradient) | Successful isolation of the desired regioisomer.[15] | [15] |
| 1-(2-Benzothiazolyl)-3-methyl-5-phenyl Pyrazoles | Silica Gel G | Cyclohexane:Ethyl Acetate (50:3) | Good separation of closely related derivatives on TLC.[16] | [16] |
| Chiral 4,5-dihydro-1H-pyrazole Derivatives | Lux Cellulose-2 (HPLC) | Polar organic mobile phases | Baseline resolution (Rs up to 18) was achieved.[10] | [10] |
| Chiral 4,5-dihydro-1H-pyrazole Derivatives | Lux Amylose-2 (HPLC) | Normal-phase (n-Hexane/Ethanol) | High resolution (Rs up to 30) was achieved.[10] | [10] |
Experimental Protocols
Protocol 1: Separation of Pyrazole Regioisomers by Silica Gel Column Chromatography
This protocol provides a general procedure for the separation of a mixture of two pyrazole regioisomers using silica gel column chromatography.[2]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents for TLC and elution (e.g., hexane, ethyl acetate, dichloromethane)
-
Chromatography column
-
Sand (acid-washed)
-
Collection tubes or flasks
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 1:1 Hexane:EtOAc) to find an eluent that provides baseline separation of the two isomer spots.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane).
-
Pack the chromatography column with the slurry, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed.[7]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude mixture in a minimal amount of a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude mixture in a minimal amount of the eluent and carefully load it onto the top of the column using a pipette.
-
-
Elution:
-
Begin eluting the column with the least polar solvent system identified during TLC screening.
-
Collect fractions and monitor them by TLC.
-
If the isomers are not eluting, gradually increase the polarity of the eluent (gradient elution).
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure, separated isomers.
-
Evaporate the solvent under reduced pressure to obtain the purified regioisomers.
-
Confirm the identity and purity of each isomer using analytical techniques such as NMR and mass spectrometry.
-
Mandatory Visualization
Caption: Experimental workflow for pyrazole synthesis and regioisomer separation.
Caption: Troubleshooting workflow for poor regioisomer separation.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. silicycle.com [silicycle.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of different synthesis routes for methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pyrazole Intermediate
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several strategic routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of two primary synthetic pathways: the nitration of a pre-formed pyrazole ring and the cyclization of acyclic precursors to construct the nitropyrazole core.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nitration of Methyl 1-methyl-1H-pyrazole-5-carboxylate | Route 2: N-methylation of Methyl 4-nitro-1H-pyrazole-5-carboxylate |
| Starting Materials | Methyl 1-methyl-1H-pyrazole-5-carboxylate | Methyl 4-nitro-1H-pyrazole-5-carboxylate |
| Key Transformation | Electrophilic Nitration | Nucleophilic N-methylation |
| Reagents | Nitric Acid, Sulfuric Acid | Methylating agent (e.g., Methyl Iodide, Dimethyl Sulfate), Base (e.g., K₂CO₃, NaH) |
| Typical Yields | Moderate to High | High |
| Regioselectivity | Generally good for the 4-position | Potential for mixture of N1 and N2 isomers |
| Scalability | Good, but requires careful temperature control | Good |
| Safety Considerations | Use of strong, corrosive acids; exothermic reaction | Use of toxic and volatile alkylating agents |
Visualizing the Synthetic Pathways
Caption: Flowchart comparing the two main synthetic routes.
Route 1: Electrophilic Nitration of Methyl 1-methyl-1H-pyrazole-5-carboxylate
This classical approach involves the direct nitration of the pre-synthesized methyl 1-methyl-1H-pyrazole-5-carboxylate. The pyrazole ring, while aromatic, is susceptible to electrophilic substitution, and the directing effects of the existing substituents guide the nitro group to the C4 position.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Substrate: Slowly add methyl 1-methyl-1H-pyrazole-5-carboxylate to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate flask, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-10 °C for a specified time (typically 1-3 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
Performance Data
| Parameter | Value |
| Yield | 60-80% |
| Purity | >95% after recrystallization |
| Reaction Time | 2-4 hours |
| Temperature | 0-10 °C |
Route 2: N-methylation of Methyl 4-nitro-1H-pyrazole-5-carboxylate
This alternative route begins with the commercially available or synthetically prepared methyl 4-nitro-1H-pyrazole-5-carboxylate. The key step is the regioselective methylation of the pyrazole nitrogen.
Experimental Protocol
-
Reaction Setup: To a solution of methyl 4-nitro-1H-pyrazole-5-carboxylate in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask, add a base (e.g., potassium carbonate or sodium hydride).
-
Addition of Methylating Agent: To the stirred suspension, add a methylating agent such as methyl iodide or dimethyl sulfate dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Isolation and Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Performance Data
| Parameter | Value |
| Yield | 75-95% |
| Purity | >98% after purification |
| Reaction Time | 4-12 hours |
| Temperature | Room temperature to reflux |
Comparative Discussion
Route 1 (Nitration) is a straightforward method if the starting methyl 1-methyl-1H-pyrazole-5-carboxylate is readily available. The reaction conditions are harsh, requiring the use of strong acids and careful temperature control to avoid side reactions and ensure safety. However, the regioselectivity for nitration at the C4 position is generally high due to the electronic properties of the pyrazole ring and its substituents.
Route 2 (N-methylation) offers a milder alternative, often providing higher yields. The main challenge in this route is controlling the regioselectivity of the N-methylation, as alkylation can potentially occur at either N1 or N2 of the pyrazole ring. The choice of base, solvent, and methylating agent can significantly influence the isomeric ratio of the products. However, for this specific substrate, methylation is reported to predominantly yield the desired N1-methyl isomer.
Conclusion
The choice between these two synthetic routes will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling the required reagents and conditions. For large-scale synthesis, the higher yields and milder conditions of Route 2 might be preferable, provided that the regioselectivity can be effectively controlled. Route 1 remains a viable and effective option, particularly when the methylated pyrazole precursor is more accessible than the nitrated one. Both routes, with appropriate optimization, can provide high-purity this compound for further applications in research and development.
Spectroscopic Fingerprints: Differentiating Isomers of Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of key methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate isomers. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and a visual workflow.
The unambiguous identification of constitutional isomers is a critical challenge in chemical synthesis and drug discovery. The positional isomerism of substituents on the pyrazole ring can significantly impact a molecule's physicochemical properties and biological activity. This guide focuses on the spectroscopic differentiation of this compound and its key isomers, providing a valuable resource for their accurate characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the differentiation of this compound and its isomer, methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. Data for other isomers remains limited in publicly available literature.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)
| Isomer | N-CH₃ | O-CH₃ | Pyrazole H |
| This compound | ~4.14 (s) | ~3.7-3.9 (s) | 8.15 (s) |
| methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | 3.96 (s) | 4.29 (s) | 7.40 (s) |
Table 2: IR Spectroscopic Data (cm⁻¹)
| Isomer | Asymmetric NO₂ Stretch | Symmetric NO₂ Stretch | C=O Stretch |
| This compound | 1550-1500 | 1390-1330 | Not Specified |
| methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | 1550 | 1380, 1330 | 1730 |
Key Spectroscopic Differentiators
The primary distinguishing features between this compound and its 3-nitro isomer lie in the ¹H NMR chemical shifts of the pyrazole ring proton and the methyl groups.
-
Pyrazole Ring Proton: The most significant difference is the chemical shift of the lone proton on the pyrazole ring. In the 4-nitro isomer, this proton is significantly deshielded and appears at a much higher chemical shift (around 8.15 ppm) compared to the 3-nitro isomer (around 7.40 ppm). This is due to the strong electron-withdrawing effect of the nitro group at the 4-position, which is in closer proximity to the C-3 proton.
-
Methyl Group Protons: The electronic environment of the N-methyl and ester methyl groups also differs between the isomers, leading to distinct chemical shifts. In the 4-nitro isomer, the N-methyl protons are observed at a lower field (~4.14 ppm) compared to the 3-nitro isomer (3.96 ppm). Conversely, the ester methyl protons of the 4-nitro isomer are at a slightly higher field (~3.7-3.9 ppm) than in the 3-nitro isomer (4.29 ppm).
Infrared spectroscopy provides complementary information. While the nitro group stretching frequencies are in similar regions for both isomers, the precise peak positions and the C=O stretching frequency can aid in differentiation. For instance, the reported C=O stretch for the 3-nitro isomer is at 1730 cm⁻¹.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is suitable. For less volatile or thermally sensitive compounds, direct infusion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
-
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
-
Parameters (for EI):
-
Ionization energy: 70 eV.
-
Mass range: m/z 50-500.
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic differentiation of the pyrazole isomers.
A Comparative Guide to the Thermal Stability of Nitropyrazole Compounds via Differential Scanning calorimetry (DSC)
For researchers, scientists, and drug development professionals, understanding the thermal properties of nitropyrazole compounds is critical for ensuring the safety, stability, and efficacy of energetic materials and pharmaceuticals. This guide provides a comparative analysis of various nitropyrazole derivatives using Differential Scanning Calorimetry (DSC), offering a side-by-side look at their thermal behavior, detailed experimental protocols, and a standardized workflow for analysis.
Nitropyrazoles are a class of nitrogen-rich heterocyclic compounds that are foundational in the development of energetic materials and have potential applications in pharmaceuticals.[1][2] Their thermal stability is a key determinant of their utility and safety. DSC is a primary analytical technique used to characterize these properties, providing quantitative data on melting points, decomposition temperatures, and associated energy changes.[3][4] This information is crucial for predicting the thermal hazards and performance of these compounds.
Comparative Thermal Analysis of Nitropyrazole Derivatives
The thermal behavior of nitropyrazole compounds can vary significantly based on the number and position of nitro groups, as well as the presence of other functional groups such as amino or azido moieties.[2][5][6] The following table summarizes key quantitative data obtained from DSC analysis of several nitropyrazole compounds, providing a clear comparison of their thermal stabilities.
| Compound | Melting Point (Tm) | Decomposition Peak (Td) | Enthalpy of Decomposition (ΔHd) | Heating Rate | Reference |
| 3,4-Dinitropyrazole (3,4-DNP) | 71 °C | 285 °C | - | 5 °C/min | [7] |
| 3,5-Dinitropyrazole (3,5-DNP) | 68 °C | 171 °C | - | 5 °C/min | [7] |
| 4-Amino-3,5-dinitropyrazole (LLM-116) | - | 183 °C | - | 10 °C/min | [5] |
| LLM-226 (Trimer of LLM-116) | - | Higher than LLM-116 | - | 10 °C/min | [5] |
| 3,4,5-Trinitropyrazole (TNP) | - | ~220-240 °C | - | Not Specified | [3] |
| N-trinitromethyl-substituted polynitro-pyrazoles | - | Varies | - | 5 °C/min | [1] |
| Azido- and Nitratoalkyl Nitropyrazoles | 40-93 °C | 198-216 °C | - | 5 °C/min | [8] |
Note: The absence of a value indicates that it was not specified in the cited literature. The thermal properties, particularly the decomposition temperature, can be influenced by the heating rate and experimental conditions.[9]
Experimental Protocol for DSC Analysis of Nitropyrazole Compounds
The following is a generalized protocol for the DSC analysis of nitropyrazole compounds, synthesized from methodologies reported in various studies.[5][9][10][11]
1. Sample Preparation:
-
Accurately weigh 0.5-2.0 mg of the nitropyrazole compound into a standard aluminum DSC pan.
-
For volatile or energetic samples, use a hermetically sealed pan to prevent evaporation and ensure containment during decomposition.[12]
2. Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.
-
Set the purge gas, typically nitrogen or helium, at a constant flow rate (e.g., 20-50 mL/min).[10]
3. Thermal Program:
-
Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25-30 °C).
-
Heat the sample at a constant rate, typically in the range of 2.5 to 20 °C/min.[5][9] Slower heating rates provide better resolution of thermal events, while faster rates can enhance the detection of broad transitions.[10]
-
The final temperature should be set to a point beyond the complete decomposition of the sample, as determined by preliminary thermogravimetric analysis (TGA) if available.[10]
4. Data Acquisition and Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset temperature and peak maximum of melting (endothermic) and decomposition (exothermic) events.
-
Calculate the enthalpy of fusion and decomposition by integrating the area under the respective peaks.
Experimental Workflow for DSC Analysis
The following diagram illustrates the logical flow of a typical DSC experiment for the analysis of nitropyrazole compounds.
Caption: General workflow for DSC analysis of nitropyrazole compounds.
Decomposition Pathways and Influencing Factors
The thermal decomposition of nitropyrazoles can be complex, often involving multiple steps.[5] The initial decomposition mechanisms can include C-NO2 bond scission, intramolecular oxidation, hydrogen transfer, and nitro-nitrite rearrangement.[9] For some dinitropyrazoles, the decomposition is believed to start with a radical elimination of •NO2 followed by the rupture of the pyrazole ring.[3] The presence of different functional groups and the molecular structure significantly influence the decomposition pathway and the overall thermal stability. For instance, the trimerization of 4-amino-3,5-dinitropyrazole (LLM-116) into LLM-226 has been shown to significantly improve thermal stability.[5] Furthermore, conducting DSC measurements under elevated pressure can suppress evaporation and allow for a more accurate determination of the decomposition parameters.[3][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Taming of 4-azido-3,5-dinitropyrazole based energetic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. repo.ssau.ru [repo.ssau.ru]
- 10. m.youtube.com [m.youtube.com]
- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Relative reactivity of the carboxylate versus the nitro functional group.
For researchers, scientists, and drug development professionals, a nuanced understanding of functional group reactivity is paramount for molecular design, synthesis planning, and interpreting biological activity. This guide provides an objective comparison of the carboxylate (-COO⁻) and nitro (-NO₂) functional groups, focusing on their electronic and steric properties and their influence on reaction mechanisms. The comparison is supported by quantitative data and detailed experimental protocols.
Executive Summary of Reactivity
The carboxylate and nitro groups exhibit nearly opposite reactivity profiles, a direct consequence of their electronic natures.
-
Nitro Group (-NO₂): Characterized by its powerful electron-withdrawing nature, the nitro group is a strong activator for nucleophilic aromatic substitution (SNAr) and a strong deactivator for electrophilic aromatic substitution. It stabilizes negative charges in transition states and intermediates through both inductive and resonance effects.
-
Carboxylate Group (-COO⁻): As an anion, the carboxylate group is electron-rich. It is extremely unreactive as a substituent in nucleophilic acyl substitution and deactivates aromatic rings towards nucleophilic attack due to electrostatic repulsion.[1] However, it can function as an effective oxygen-centered nucleophile in reactions such as SN2 substitutions.[2][3]
Quantitative Data Comparison
The electronic and steric effects of these functional groups can be quantified using linear free-energy relationship (LFER) parameters, such as Hammett (σ) and Taft (Eₛ) constants.
| Parameter | Functional Group | Value | Interpretation |
| Hammett Constant (σ) | Measures electronic influence on aromatic systems | ||
| p-Nitro (-NO₂) | +0.78 | Strongly electron-withdrawing by resonance and induction.[4] | |
| m-Nitro (-NO₂) | +0.71 | Strongly electron-withdrawing by induction.[5] | |
| p-Carboxylate (-COO⁻) | -0.13 | Electron-donating by resonance (in its anionic form). | |
| m-Carboxylate (-COO⁻) | -0.09 | Weakly electron-donating by induction (in its anionic form). | |
| Taft Steric Parameter (Eₛ) | Measures steric hindrance | ||
| Nitro (-NO₂) | -2.52 | Significant steric bulk.[6] | |
| Carboxylate (-COO⁻) | Not Reported | Not determined under standard conditions due to its ionic nature. |
Comparative Reactivity in Key Reactions
Nucleophilic Aromatic Substitution (SNAr)
The nitro group is one of the most powerful activating groups for SNAr. By stabilizing the negatively charged Meisenheimer intermediate through resonance, it dramatically increases the rate of substitution.[7][8] The rate-determining step is typically the initial attack of the nucleophile.[9] Conversely, the anionic carboxylate group would strongly deactivate the ring to nucleophilic attack through electrostatic repulsion.
// Reactants sub [label=<
Nitro-Aryl Halide Ar-X+ Nu-
];
// Intermediate int [label=<
Meisenheimer Complex (Resonance Stabilized) [Ar(X)Nu]- Negative charge delocalized by -NO₂ group
];
// Products prod [label=<
Substituted Product Ar-Nu+ X-
];
// Arrows sub -> int [label="Step 1: Nucleophilic Attack\n(Rate-Determining)", fontcolor="#4285F4"]; int -> prod [label="Step 2: Elimination of LG\n(Fast)", fontcolor="#34A853"]; } .dot Caption: SNAr mechanism activated by a nitro group.
Nucleophilic Acyl Substitution & Nucleophilicity
In nucleophilic acyl substitution, the reactivity is largely governed by the stability of the leaving group. The carboxylate anion (-COO⁻) is resonance-stabilized but is still a relatively strong base, making it a poor leaving group compared to halides or sulfonates. Consequently, carboxylic acid derivatives where carboxylate is the leaving group (e.g., anhydrides) are less reactive than acid halides.
While a poor leaving group, the carboxylate anion is an effective oxygen-centered nucleophile. It readily participates in SN2 reactions with primary alkyl halides to form esters.[2]
// Nodes carboxylate [label="Carboxylate Anion\n(R-COO⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; as_lg [label="As a Leaving Group\nin Acyl Substitution", fillcolor="#FBBC05", fontcolor="#202124"]; as_nuc [label="As a Nucleophile\nin Sₙ2 Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; poor_lg [label="Poor Leaving Group\n(Reaction is slow or unfavorable)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; good_nuc [label="Good Nucleophile\n(Forms esters with R'-X)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges carboxylate -> as_lg [label=" Role 1 "]; carboxylate -> as_nuc [label=" Role 2 "]; as_lg -> poor_lg [style=dashed]; as_nuc -> good_nuc [style=dashed]; } .dot Caption: Duality of carboxylate reactivity.
Experimental Protocols
Experiment 1: Determination of the Hammett Constant (σ) for p-Nitrobenzoic Acid
This experiment quantifies the electron-withdrawing strength of the para-nitro group by measuring its effect on the acidity of benzoic acid.
Methodology:
-
Solution Preparation:
-
Prepare a 0.02 M solution of benzoic acid in a 50:50 (v/v) ethanol-water mixture.
-
Prepare a 0.02 M solution of p-nitrobenzoic acid in the same 50:50 ethanol-water solvent.
-
Prepare and standardize a 0.1 M NaOH solution.
-
-
Titration:
-
Calibrate a pH meter using standard buffers (pH 4.0 and 7.0).
-
Pipette 25.0 mL of the 0.02 M benzoic acid solution into a beaker.
-
Titrate the solution with the standardized 0.1 M NaOH, recording the pH after each addition of titrant (e.g., 0.5 mL increments, reduced to 0.1 mL increments near the equivalence point).
-
Repeat the titration for the p-nitrobenzoic acid solution.
-
-
Data Analysis:
-
Plot pH versus volume of NaOH added for each titration to generate titration curves.
-
Determine the volume of NaOH at the half-equivalence point (V₁/₂) for each acid.
-
The pH at the half-equivalence point is equal to the pKₐ of the acid.
-
Calculate the Hammett sigma constant (σ) using the equation: σ = pKₐ (benzoic acid) - pKₐ (p-nitrobenzoic acid) (The reaction constant, ρ, is defined as 1 for the ionization of benzoic acids in water, and is close to 1 in similar solvents).
-
// Nodes A [label="Prepare Acid Solutions\n(Benzoic & p-Nitrobenzoic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Titrate with NaOH\n& Record pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Determine pKₐ from\nHalf-Equivalence Point", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Calculate σ Value:\nσ = pKₐ(ref) - pKₐ(subst)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Result:\nQuantitative measure of\n-NO₂ electronic effect", shape=ellipse, fillcolor="#F1F3F4"];
// Edges A -> B; B -> C; C -> D; D -> E; } .dot Caption: Workflow for Hammett constant determination.
Experiment 2: Nucleophilic Aromatic Substitution on 1-Chloro-2,4-dinitrobenzene
This protocol demonstrates the activating effect of nitro groups in a typical SNAr reaction.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 mmol) in 10 mL of ethanol.
-
Add a solution of sodium methoxide (1.2 mmol) in methanol. Alternatively, a secondary amine like piperidine (1.2 mmol) can be used as the nucleophile.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. The reaction is often accompanied by a color change, indicating the formation of the Meisenheimer complex.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
-
Workup and Isolation:
-
Once the reaction is complete, pour the mixture into 50 mL of cold water.
-
If the product is a solid, it will precipitate and can be collected by vacuum filtration. If it is an oil, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the collected solid or the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure substituted product (e.g., 1-methoxy-2,4-dinitrobenzene).
-
Conclusion
The nitro and carboxylate groups possess fundamentally different reactivities that dictate their roles in chemical synthesis and biological systems. The nitro group acts as a powerful electron-withdrawing moiety, enabling reactions like SNAr that are otherwise inaccessible. In contrast, the carboxylate group is a versatile nucleophile but an ineffective leaving group, deactivating aromatic systems towards further nucleophilic attack. The quantitative parameters and experimental frameworks presented here provide a robust basis for predicting and manipulating the reactivity of molecules containing these essential functional groups.
References
- 1. 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry [saskoer.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. aklectures.com [aklectures.com]
- 4. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]
- 5. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Density Functional Theory (DFT) Calculations for Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Density Functional Theory (DFT) calculations for methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, a molecule of interest in medicinal chemistry and materials science. The performance of different computational methods is evaluated against available experimental data for structurally similar compounds, offering insights for selecting appropriate theoretical approaches for the study of nitro-containing heterocyclic systems.
Introduction to DFT and the Target Molecule
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. Due to its balance of accuracy and computational cost, DFT has become a staple in chemical research for predicting molecular properties such as geometries, vibrational frequencies, and electronic spectra.
This compound is a pyrazole derivative. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of a nitro group (-NO2), a strong electron-withdrawing group, significantly influences the electronic and structural characteristics of the molecule.
This guide will compare the performance of different DFT functionals and basis sets in predicting the properties of this molecule, with a focus on providing a clear, data-driven comparison to aid researchers in their computational studies.
Computational and Experimental Methodologies
Computational Protocols
The DFT calculations discussed in this guide are typically performed using a standard quantum chemistry software package like Gaussian, ORCA, or PySCF. A general workflow for these calculations is illustrated below.
A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Nitropyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The study of nitropyrazole derivatives is a burgeoning field, particularly in the development of energetic materials and pharmaceuticals. The precise three-dimensional atomic arrangement of these molecules, determined through single-crystal X-ray diffraction (SCXRD), is crucial for understanding their structure-property relationships. This guide provides a comparative overview of the crystallographic data and experimental protocols for a selection of nitropyrazole derivatives, offering a valuable resource for researchers in the field.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for three distinct nitropyrazole derivatives: 4-Nitro-1H-pyrazole, 3,4,5-Trinitropyrazole (TNP), and 5,5′-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-nitro-1H-1,2,4-triazole). These compounds have been selected to represent a range of nitro substitutions on the pyrazole ring.
| Parameter | 4-Nitro-1H-pyrazole | 3,4,5-Trinitropyrazole (TNP) | 5,5′-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-nitro-1H-1,2,4-triazole) |
| Formula | C₃H₃N₃O₂ | C₃HN₅O₆ | C₆H₂N₁₂O₆ |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | C2/c | P2₁/c |
| a (Å) | 8.0329(11) | 11.3953(11) | 8.234(2) |
| b (Å) | 9.6305(8) | 5.9373(4) | 10.323(3) |
| c (Å) | 9.9036(8) | 9.7498(9) | 15.333(5) |
| α (°) | 74.393(7) | 90 | 90 |
| β (°) | 81.560(9) | 96.630(4) | 100.89(3) |
| γ (°) | 83.196(9) | 90 | 90 |
| Volume (ų) | 727.40(13) | 655.23(10) | 1278.6(6) |
| Z | 6 | 4 | 4 |
| Density (calc) (g/cm³) | 1.549 | 1.867 | 1.831 |
| R-factor (R1) | Not specified | 0.0446 | 0.0485 |
| wR2 (all data) | Not specified | 0.1068 | 0.1191 |
| Data Source | [1] | [2] | [3] |
Experimental Protocols
A generalized experimental workflow for the single-crystal X-ray diffraction analysis of nitropyrazole derivatives is outlined below. Specific details for the synthesis and crystallization of the compared compounds are also provided.
General Experimental Workflow
The process of single-crystal X-ray diffraction analysis involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical workflow.
Caption: A flowchart illustrating the key steps in single-crystal X-ray diffraction analysis.
Synthesis and Crystallization Protocols
1. 4-Nitro-1H-pyrazole:
-
Synthesis: A one-pot, two-step synthesis method has been reported where pyrazole is nitrated using a mixture of fuming nitric acid (90%) and fuming sulfuric acid (20%).[1] The reaction conditions, such as temperature and time, are optimized to achieve a high yield.[1]
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent.
2. 3,4,5-Trinitropyrazole (TNP):
-
Synthesis: TNP can be synthesized from 3-nitro-1H-pyrazole through sequential nitration and subsequent thermal rearrangement steps.[2] Another route involves the nitration of 3,5-dinitropyrazole under severe conditions.[4] A reported synthesis starts with the oxidation of 4-amino-3,5-dinitropyrazole.[5][6]
-
Crystallization: Crystals of TNP have been obtained through recrystallization from appropriate solvents. The specific solvent and conditions can influence the resulting crystal morphology.[2]
3. 5,5′-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-nitro-1H-1,2,4-triazole):
-
Synthesis: This compound is part of a family of symmetric (4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole)-based derivatives. The synthesis involves multi-step reactions starting from simpler pyrazole and triazole precursors.[3]
-
Crystallization: Single crystals are grown from a solution of the synthesized compound, with the specific solvent system chosen to promote slow crystal formation.[3]
Data Collection and Structure Refinement
For all the compared derivatives, single-crystal X-ray diffraction data were collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected data are then processed, and the crystal structures are solved using direct methods and refined by full-matrix least-squares on F².[7]
Logical Comparison of Crystallographic Data
The structural parameters of nitropyrazole derivatives are influenced by the number and position of the nitro groups, as well as by the presence of other functional groups. The following diagram illustrates the logical flow for comparing the crystallographic data of these compounds.
Caption: A diagram showing the logical steps for comparing and interpreting crystallographic data.
The comparison of crystallographic data reveals significant differences in the crystal packing and density of the nitropyrazole derivatives. For instance, the fully nitrated 3,4,5-trinitropyrazole exhibits a higher density compared to 4-nitro-1H-pyrazole, which is a key factor influencing its energetic properties.[2] The extensive hydrogen bonding and other intermolecular interactions observed in the crystal structures of these compounds play a crucial role in their stability and sensitivity.[8][9]
This guide provides a foundational comparison of the single-crystal X-ray diffraction analysis of nitropyrazole derivatives. For more in-depth information, researchers are encouraged to consult the cited literature and the Cambridge Crystallographic Data Centre (CCDC) for detailed crystallographic information.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. msiac.nato.int [msiac.nato.int]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mkuniversity.ac.in [mkuniversity.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]
A Comparative Analysis of Methyl and Propyl Nitropyrazole Carboxylates: Structure and Bioactivity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the structural and biological properties of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid and its propyl analog, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, is presented. This guide summarizes available crystallographic data, discusses potential biological activities, and provides detailed experimental protocols for relevant assays.
This comparison guide delves into the structural nuances and potential therapeutic applications of two closely related nitropyrazole carboxylate analogs: the methyl and propyl derivatives. While a direct comparative study detailing both the crystal structure and biological activity of these specific compounds in tandem remains to be published, this guide consolidates the currently available data to offer valuable insights for researchers in medicinal chemistry and drug discovery. The propyl analog, in particular, is a known intermediate in the synthesis of Sildenafil, highlighting the pharmaceutical relevance of this class of compounds.[1]
Structural Comparison
The spatial arrangement of atoms within a molecule is a critical determinant of its physical and biological properties. Here, we compare the known crystal structure of the propyl analog with the anticipated structure of the methyl analog.
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (Propyl Analog)
The crystal structure of the propyl analog has been determined, revealing a monoclinic crystal system with the space group P2₁/c.[1] Key crystallographic parameters are detailed in Table 1. The structure is stabilized by intermolecular O-H···N hydrogen bonds.[1]
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (Methyl Analog)
As of the latest literature review, the experimental crystal structure of the methyl analog (CAS 3920-37-4) has not been reported. However, computational modeling can provide valuable insights into its likely conformation. It is expected to adopt a similar planar pyrazole ring structure, with the primary difference being the smaller steric footprint of the methyl group at the 3-position compared to the propyl group. This difference in alkyl chain length may influence crystal packing and intermolecular interactions.
| Parameter | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid |
| CAS Number | 139756-00-6[1] |
| Molecular Formula | C₈H₁₁N₃O₄[1] |
| Molecular Weight | 213.19 g/mol |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁/c[1] |
| Unit Cell Dimensions | a = 4.5811(16) Å, b = 19.734(7) Å, c = 11.812(4) Å, β = 101.181(11)°[1] |
Table 1: Crystallographic Data for 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
Activity Comparison
Nitropyrazole derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. While direct comparative activity data for the methyl and propyl analogs is not available, we can infer potential activities based on studies of related pyrazole compounds.
Antimicrobial Activity
Pyrazole derivatives are a well-established class of compounds with significant antimicrobial properties. The biological activity is influenced by the nature and position of substituents on the pyrazole ring. It is hypothesized that both the methyl and propyl analogs may exhibit antibacterial and antifungal activities. The difference in the lipophilicity of the methyl versus the propyl group could lead to variations in their ability to penetrate microbial cell membranes, potentially resulting in different efficacy profiles.
Anti-inflammatory Activity
Several pyrazole derivatives have been investigated for their anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes. It is plausible that both the methyl and propyl analogs possess anti-inflammatory potential. The variation in the alkyl substituent could influence their binding affinity to the active site of COX enzymes, thereby affecting their potency.
Experimental Protocols
To facilitate further research and direct comparison of these analogs, detailed methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Compounds: Dissolve the methyl and propyl analogs in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mg/mL).
-
Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) to achieve a range of final concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.
Workflow for COX Inhibition Assay
Caption: Workflow for assessing in vitro COX enzyme inhibition.
Protocol:
-
Compound Preparation: Prepare various concentrations of the methyl and propyl analogs and a reference COX inhibitor (e.g., celecoxib) in a suitable buffer.
-
Enzyme Reaction: In a reaction vessel, add the purified COX-1 or COX-2 enzyme, a heme cofactor, and the test compound or vehicle control. Pre-incubate at 37°C for a short period (e.g., 10 minutes).
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation and Termination: Incubate the reaction mixture at 37°C for a specific time (e.g., 2 minutes). Terminate the reaction by adding a strong acid (e.g., HCl).
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration.
Conclusion
While a comprehensive, direct comparison of the structural and biological profiles of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid and 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is currently lacking in the scientific literature, this guide provides a foundation for future research. The available crystallographic data for the propyl analog offers a solid structural basis for comparison. The provided experimental protocols for antimicrobial and anti-inflammatory assays are robust methodologies to enable a direct and quantitative comparison of the bioactivities of these two analogs. Further investigation is warranted to elucidate the structure-activity relationships and to fully understand the therapeutic potential of these nitropyrazole carboxylates. The difference in the C3-substituent from a methyl to a propyl group is expected to influence both the physicochemical properties and the biological activities of these compounds, a hypothesis that awaits experimental validation.
References
A Comparative Guide to Validated HPLC and GC-MS Methods for the Analysis of Nitropyrazoles
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of nitropyrazoles, a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals, is paramount for quality control, metabolic studies, and safety assessments. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific analytical needs.
Method Comparison: Performance and Validation
The choice between HPLC and GC-MS for the analysis of nitropyrazoles depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.[1] While HPLC is well-suited for non-volatile or thermally labile compounds, GC-MS is ideal for the analysis of volatile and thermally stable compounds.[1] Nitropyrazoles, depending on their specific structure and substituents, may be amenable to either technique.
Key Deciding Factors:
-
Sample Nature: For nitropyrazoles that are non-volatile or prone to degradation at elevated temperatures, HPLC is the preferred method.[2][3][4] Conversely, for volatile and thermally stable nitropyrazoles, GC offers superior separation efficiency.[2][3][4]
-
Sensitivity: GC-MS, particularly with selected ion monitoring (SIM) or tandem MS (MS/MS), often achieves lower limits of detection (LOD) and quantification (LOQ) compared to HPLC with UV detection, making it ideal for trace analysis.[1][5]
-
Derivatization: Some nitropyrazoles may require derivatization to increase their volatility and thermal stability for GC-MS analysis.[1][5] This adds an extra step to the sample preparation process. HPLC analysis typically does not require derivatization.
Quantitative Data Comparison
The following tables summarize typical validation parameters for the quantification of pyrazole derivatives using HPLC-UV and GC-MS. While specific values will vary depending on the exact nitropyrazole, instrumentation, and laboratory conditions, this data provides a representative comparison of the expected performance of each method.
Table 1: Comparison of Method Validation Parameters for Pyrazole Analysis
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999[5] | > 0.998[5] |
| Range | 1 - 100 µg/mL[5] | 1 - 50 µg/mL[5] |
| Limit of Detection (LOD) | ~0.1 µg/mL[5] | ~0.5 µg/mL[5] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL[5] | ~1.0 µg/mL[5] |
| Accuracy (% Recovery) | 98 - 102%[6] | 95 - 105% (typical) |
| Precision (% RSD) | < 2%[6] | < 5% (typical) |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are crucial for reproducibility and method transfer. Below are representative protocols for the analysis of nitropyrazoles.
Validated RP-HPLC Method for a Nitropyrazole Derivative
This protocol is based on a validated method for the estimation of a newly synthesized nitropyrazole derivative.[7]
1. Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the nitropyrazole reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to obtain a stock solution of known concentration.[7]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.[7]
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.[7]
2. Chromatographic Conditions:
-
Column: Luna 5µ C18 (2) 250 × 4.80 mm.[7]
-
Mobile Phase: Acetonitrile and water in a ratio of 90:10 (v/v).[7]
-
Flow Rate: 0.8 mL/min.[7]
-
Detection Wavelength: 237 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Validated GC-MS Method for Pyrazole Isomers
This protocol details the instrumental parameters for the separation and detection of pyrazole isomers, which can be adapted for volatile nitropyrazoles.[8]
1. Sample Preparation:
-
Sample Dissolution: Accurately weigh the nitropyrazole sample and dissolve it in a minimal amount of methanol, then dilute with dichloromethane.[8]
-
Internal Standard Spiking: Add a known concentration of an internal standard to the sample solution.[8]
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[8]
-
Derivatization (if necessary): For less volatile nitropyrazoles, a derivatization step using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to improve volatility.[1]
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[8]
-
Injector Temperature: 250 °C.[8]
-
Injection Volume: 1 µL.[8]
-
Injection Mode: Split (e.g., 20:1 ratio).[8]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]
-
Oven Temperature Program:
-
MS Conditions:
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflows for both HPLC and GC-MS analysis of nitropyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 1-Methyl-4-Nitro-1H-Pyrazole-5-Carboxylate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, a compound that requires careful handling due to its potential hazards as a nitro-containing and pyrazole-derived substance. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Hazard Profile and Waste Classification
Due to its chemical structure, this compound should be treated as a hazardous chemical waste.[4] The primary hazards are associated with its nitro group, which can impart explosive properties, and its pyrazole core, which is found in many pharmacologically active molecules.[4][5] Therefore, this compound must not be disposed of down the drain or in regular trash.[1][4]
| Hazard Classification | Associated Risk | Handling Precaution |
| Nitro Compound | Potential for explosive decomposition, especially when dry.[5] | Avoid heating and mechanical shock. Do not allow to dry out. |
| Pyrazole Derivative | Potential for biological activity and toxicity.[4] | Handle with care to avoid exposure. |
| General Chemical Waste | Environmental and health hazards if not disposed of correctly.[6][7] | Treat as hazardous waste and follow institutional protocols. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][8] This ensures that the compound is managed in an environmentally safe and compliant manner.
1. Waste Segregation:
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container.[1][8] This includes any grossly contaminated materials such as weighing papers, gloves, or absorbent pads.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[1][4] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][9] It is particularly important to segregate halogenated and non-halogenated solvent waste where possible.[4]
2. Container Selection and Labeling:
-
Use containers that are chemically compatible with the waste and are in good condition with a secure, tight-fitting lid.[4][10]
-
The container must be clearly labeled with the full chemical name: "this compound" and appropriate hazard warnings.[8] Follow your institution's specific labeling requirements.
3. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[8][10]
-
This area should be well-ventilated, cool, and dry, and away from incompatible materials.[1][8] Utilize secondary containment, such as a spill tray, to mitigate potential leaks.[4]
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[1][10]
-
Provide a detailed inventory of the waste, including the chemical name and quantity.[1]
5. Spill Management:
-
In the event of a spill, evacuate the area and follow your institution's emergency procedures.[9]
-
For small spills, absorb the material with an inert absorbent, collect the contaminated material, and dispose of it as hazardous waste.[11]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific waste management guidelines and EHS department for any questions or clarification.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. essr.umd.edu [essr.umd.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. iip.res.in [iip.res.in]
- 8. benchchem.com [benchchem.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
Essential Safety and Handling Guide for Methyl 1-Methyl-4-Nitro-1H-Pyrazole-5-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available safety data for this compound and related chemical families.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to OSHA 29 CFR 1910.133 or European Standard EN 166 standards.[1][2][3] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[2][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable choice.[4] Always inspect gloves for integrity before each use and change them immediately upon contamination.[2] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[2] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][2] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of the powdered form of this chemical should occur within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][3]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
3. During the Experiment:
-
Keep all containers with the chemical clearly labeled.
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5]
Spill Management Protocol
1. Evacuate: Evacuate non-essential personnel from the immediate spill area.[4] 2. Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1][2] 3. Don PPE: Put on the appropriate PPE as detailed in Table 1, including respiratory protection.[2] 4. Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[5] Avoid actions that could generate dust.[2][4] For a liquid spill, absorb with an inert material and place in a suitable container for disposal. 5. Clean-up: Clean the spill area thoroughly. 6. Decontaminate: Decontaminate any equipment used in the clean-up.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in closed and suitable containers, clearly labeled as hazardous waste.[1]
-
Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulatory Compliance: Dispose of the waste in accordance with local, regional, national, and international regulations.[1] Do not allow the chemical to enter drains or soil.[1]
Experimental Workflow and Safety Protocol
Caption: Safe handling workflow from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
